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Foundational

The Metabolic Fate of Ropivacaine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of the long-acting amide local anesthetic, Ropivacaine. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of the long-acting amide local anesthetic, Ropivacaine. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes governing its biotransformation, the pharmacological relevance of its metabolites, and the experimental methodologies employed to elucidate these pathways.

Introduction: The Clinical and Chemical Context of Ropivacaine

Ropivacaine, a pure S-(-)-enantiomer, is a widely utilized local anesthetic valued for its favorable sensory-motor blockade profile and reduced cardiotoxicity compared to its racemic predecessor, bupivacaine.[1][2] Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic properties, of which metabolism is a critical determinant. Chemically, Ropivacaine is an amide-type local anesthetic, a structural feature that dictates its primary route of elimination via hepatic metabolism.[3][4] Understanding the nuances of its metabolic fate is paramount for predicting drug-drug interactions, assessing potential toxicity, and optimizing therapeutic strategies.

The Primary Metabolic Pathways of Ropivacaine

Ropivacaine undergoes extensive hepatic metabolism, with only about 1% of the administered dose being excreted unchanged in the urine.[5] The biotransformation of Ropivacaine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of several key metabolites.[6][7] The two principal metabolic pathways are aromatic hydroxylation and N-dealkylation.[3][8]

Aromatic Hydroxylation: The Major Metabolic Route

The most significant metabolic transformation of Ropivacaine is aromatic hydroxylation, which primarily occurs on the phenyl ring of the molecule. This reaction is mainly catalyzed by CYP1A2 .[7][9]

  • 3'-hydroxyropivacaine (3'-OH Rop): This is the major metabolite of Ropivacaine found in human plasma and urine.[5] Its formation is a direct consequence of CYP1A2 activity.[7] While 3'-OH Ropivacaine possesses local anesthetic activity, it is considerably less potent than the parent drug.[7] Following its formation, it is largely conjugated before renal excretion.[5]

  • 4'-hydroxyropivacaine (4'-OH Rop): This is a minor metabolite also formed through aromatic hydroxylation.[5]

N-dealkylation: A Secondary but Significant Pathway

The second major metabolic pathway is the N-dealkylation of the piperidine ring's propyl group. This reaction is primarily catalyzed by CYP3A4 .[3][7]

  • 2',6'-pipecoloxylidide (PPX): This N-dealkylated metabolite is a significant product of Ropivacaine metabolism.[5] Like 3'-OH Ropivacaine, PPX also exhibits pharmacological activity but to a lesser extent than Ropivacaine.[7]

The interplay between CYP1A2 and CYP3A4 in metabolizing Ropivacaine underscores the potential for drug-drug interactions. Co-administration of potent inhibitors or inducers of these enzymes can significantly alter the pharmacokinetic profile of Ropivacaine, potentially leading to altered efficacy or increased risk of toxicity.[9]

The Role of Ropivacaine N-Oxide: A Plausible but Minor Pathway

While aromatic hydroxylation and N-dealkylation are the well-established major metabolic routes for Ropivacaine, the formation of Ropivacaine N-Oxide represents a theoretically plausible, albeit likely minor, metabolic pathway.

N-oxidation is a recognized metabolic transformation for many xenobiotics containing tertiary amine functionalities, a structural feature present in Ropivacaine.[10] This reaction is often catalyzed by flavin-containing monooxygenases (FMOs) or, in some cases, by CYP enzymes.[11] For other amide-type local anesthetics, such as lidocaine and bupivacaine, the formation of their respective N-oxides has been reported as a metabolic product.[12][13][14]

Currently, there is a lack of direct scientific literature definitively identifying Ropivacaine N-Oxide as a significant in vivo metabolite of Ropivacaine in humans. It is commercially available as a reference standard and is listed as a potential impurity.[15] The absence of substantial evidence in clinical metabolic studies suggests that if N-oxidation of Ropivacaine does occur, it is likely a very minor pathway compared to the extensive hydroxylation and N-dealkylation.

Further research, potentially utilizing high-resolution mass spectrometry and targeted analytical methods, would be necessary to definitively quantify the extent of Ropivacaine N-Oxide formation and its potential pharmacological or toxicological significance.

Visualizing Ropivacaine Metabolism

The following diagrams illustrate the key metabolic pathways of Ropivacaine and a typical experimental workflow for its metabolic analysis.

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3'-hydroxyropivacaine (Major) Ropivacaine->Metabolite1 CYP1A2 (Aromatic Hydroxylation) Metabolite2 2',6'-pipecoloxylidide (PPX) Ropivacaine->Metabolite2 CYP3A4 (N-dealkylation) Metabolite3 4'-hydroxyropivacaine (Minor) Ropivacaine->Metabolite3 CYP1A2 Metabolite4 Ropivacaine N-Oxide (Hypothesized Minor) Ropivacaine->Metabolite4 FMOs / CYPs? (N-oxidation) Conjugation Conjugation & Excretion Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation

Caption: Major and hypothesized metabolic pathways of Ropivacaine.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Ropivacaine Ropivacaine Ropivacaine->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data LCMS->Data Data Acquisition & Quantification

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Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Ropivacaine and its N-Dealkylated Metabolite

Introduction Ropivacaine is a long-acting, amide-type local anesthetic widely employed for surgical anesthesia and postoperative pain management.[1] Developed as a pure S-(-)-enantiomer, it offers a favorable safety prof...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ropivacaine is a long-acting, amide-type local anesthetic widely employed for surgical anesthesia and postoperative pain management.[1] Developed as a pure S-(-)-enantiomer, it offers a favorable safety profile with a reduced potential for central nervous system (CNS) and cardiotoxicity compared to its racemic predecessor, bupivacaine.[2] The clinical efficacy and safety of any therapeutic agent are intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. For ropivacaine, which is subject to extensive hepatic metabolism, a thorough understanding of its metabolic fate is paramount for predicting potential drug-drug interactions, understanding its clearance in special patient populations, and ensuring overall therapeutic safety.[3][4]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of ropivacaine with a specific focus on its major metabolic pathway, N-dealkylation. While the term "N-oxide" may be used colloquially, the primary and most well-characterized metabolic transformation at the nitrogen atom of the pipecoloxylidide ring is N-dealkylation. This process results in the formation of the principal metabolite, 2',6'-pipecoloxylidide (PPX).[5] This guide will elucidate the enzymatic pathways responsible for this transformation, present detailed methodologies for conducting preclinical in vivo pharmacokinetic studies, summarize key pharmacokinetic parameters, and discuss the clinical significance of this metabolic pathway.

The Metabolic Landscape of Ropivacaine

Ropivacaine is predominantly eliminated from the body via extensive metabolism in the liver, with only about 1% of the parent drug being excreted unchanged in the urine.[6][7] The biotransformation occurs primarily through two major pathways mediated by the cytochrome P450 (CYP450) enzyme system: aromatic hydroxylation and N-dealkylation.[5][8]

  • Aromatic Hydroxylation: This pathway, primarily catalyzed by CYP1A2 , leads to the formation of 3'-hydroxyropivacaine (3-OH-Rop), the most abundant metabolite found in urine.[3][6][9][10] A minor metabolite, 4'-hydroxyropivacaine, is also formed.[5]

  • N-Dealkylation: This crucial pathway involves the removal of the propyl group from the piperidine nitrogen. This reaction is catalyzed predominantly by CYP3A4 and yields the major metabolite 2',6'-pipecoloxylidide (PPX).[3][5][9] While PPX is considered a major metabolite due to the significance of its formation pathway, its plasma concentrations are typically low.[6]

The interplay between these enzymes, particularly CYP1A2 and CYP3A4, dictates the overall clearance rate of ropivacaine.[9]

Ropivacaine_Metabolism cluster_pathways Hepatic Metabolism (CYP450) Ropivacaine Ropivacaine PPX 2',6'-Pipecoloxylidide (PPX) Ropivacaine->PPX N-Dealkylation (CYP3A4) OH_Rop 3'-Hydroxyropivacaine (3-OH-Rop) Ropivacaine->OH_Rop Aromatic Hydroxylation (CYP1A2)

Caption: Metabolic pathways of Ropivacaine in the liver.

Methodology for In Vivo Pharmacokinetic Assessment

To accurately characterize the pharmacokinetic profile of ropivacaine and its N-dealkylated metabolite, PPX, a robust and validated in vivo experimental model is essential. The following protocol outlines a standard approach using a non-clinical rat model, which serves as a foundational method in drug development.

Causality Behind Experimental Choices
  • Animal Model: The Sprague-Dawley rat is frequently chosen for its well-characterized physiology and metabolism, which often provides a reasonable initial approximation for human pharmacokinetics. Its size allows for serial blood sampling without compromising the animal's hemodynamic stability.

  • Route of Administration: Intravenous (IV) administration is the gold standard for pharmacokinetic characterization. It bypasses the complexities of absorption, providing direct insight into the drug's distribution, metabolism, and elimination dynamics.

  • Analytical Method: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique.[2][11] Its superior sensitivity and selectivity allow for the accurate quantification of both the parent drug and its metabolites, even at the low concentrations typically observed for PPX in plasma.[6] The use of a stable isotope-labeled internal standard (e.g., D7-ropivacaine) is critical for correcting analytical variability, ensuring the highest degree of accuracy and precision.[12]

Experimental Protocol: A Self-Validating System

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of ropivacaine and PPX following a single IV dose in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

  • Ropivacaine HCl sterile solution.

  • Vehicle (e.g., 0.9% saline).

  • K2-EDTA blood collection tubes.

  • Centrifuge, vortex mixer, pipettes.

Procedure:

  • Acclimatization & Fasting: Animals are acclimatized for at least 7 days. Food is withheld overnight prior to dosing to reduce variability in gastric emptying and hepatic blood flow, while water remains available ad libitum.

  • Dosing: A single bolus dose of ropivacaine (e.g., 2 mg/kg) is administered intravenously via the tail vein. The precise dose volume is calculated based on each animal's body weight.

  • Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein cannula into K2-EDTA tubes at specific time points: pre-dose (0), and 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose. This sampling schedule is designed to capture the rapid distribution phase and the slower elimination phase.

  • Plasma Preparation: Immediately following collection, blood tubes are inverted gently and centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: The resulting plasma supernatant is transferred to uniquely labeled cryovials and stored at -80°C pending bioanalysis. This deep-freeze condition ensures the stability of the analytes.

Bioanalytical Protocol: LC-MS/MS Quantification
  • Sample Thawing & Preparation: Plasma samples, along with calibration standards and quality control samples, are thawed. A small aliquot (e.g., 50 µL) of each is transferred to a 96-well plate.

  • Internal Standard Addition: A precise volume of the internal standard working solution (e.g., D7-ropivacaine in methanol) is added to all samples except for the blank matrix.

  • Protein Precipitation: A protein precipitating agent (e.g., acetonitrile, 3x the plasma volume) is added to each well. The plate is vortexed vigorously to ensure complete protein denaturation and release of the drug.[12] This is a crucial clean-up step to protect the analytical column.

  • Centrifugation: The plate is centrifuged at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new 96-well plate for injection into the LC-MS/MS system.

  • Analysis: The samples are analyzed using a validated LC-MS/MS method with specific mass transitions for ropivacaine, PPX, and the internal standard, allowing for their simultaneous and unambiguous quantification.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Dosing IV Dosing (Rat Model) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Store @ -80°C LCMS LC-MS/MS Analysis Extraction->LCMS PK_Model Pharmacokinetic Modeling (Calculate Parameters) LCMS->PK_Model

Caption: Workflow for an in vivo pharmacokinetic study.

Pharmacokinetic Profile and Key Parameters

Following data acquisition, pharmacokinetic parameters are calculated using non-compartmental analysis. The data from human volunteer studies provide the most clinically relevant insights.

Ropivacaine exhibits linear pharmacokinetics within the clinically relevant dose range.[13] After intravenous administration, it has a relatively short elimination half-life, indicating efficient clearance from the body, primarily through hepatic metabolism.[6] The concentrations of its metabolites, including PPX, in plasma are generally very low, often just above the lower limit of quantification.[6] The primary route of elimination for the metabolites is via the kidneys, with the vast majority of a dose recovered in the urine as various metabolic products.[6]

ParameterRopivacaine (Parent Drug)PPX (N-Dealkylated Metabolite)Reference
Elimination Half-life (t½) ~2.0 hours (IV)Data not available (low plasma levels)[6]
Total Plasma Clearance (CL) ~397 mL/minData not available[6]
Volume of Distribution (Vd) ~41 LData not available[10]
Unchanged in Urine ~1% of doseNot applicable[6]
Metabolite in Urine Not applicable~2% of dose[6]

Clinical and Toxicological Significance

Understanding the N-dealkylation pathway of ropivacaine is of significant clinical importance for several reasons:

  • Drug-Drug Interactions: Since the formation of PPX is dependent on CYP3A4, co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers can alter ropivacaine's metabolic profile.[9] While studies show that CYP1A2 is the most important enzyme for overall ropivacaine metabolism, interactions via CYP3A4 can still occur.[9]

  • Special Populations: Patients with compromised renal function may have impaired clearance of ropivacaine's metabolites.[14] While renal dysfunction has little impact on the pharmacokinetics of the parent drug, it can lead to the accumulation of metabolites like PPX.[14] Although PPX is significantly less toxic than ropivacaine, its accumulation could be a consideration during long-term infusions in patients with severe renal failure.[14]

  • Hepatic Impairment: Patients with liver disease may have reduced CYP450 enzyme activity, leading to decreased clearance and a prolonged half-life of ropivacaine, potentially increasing the risk of systemic toxicity.[8][15]

Conclusion

The in vivo pharmacokinetics of ropivacaine are characterized by extensive hepatic metabolism, primarily driven by CYP1A2-mediated aromatic hydroxylation and CYP3A4-mediated N-dealkylation. The N-dealkylation pathway, which produces the metabolite 2',6'-pipecoloxylidide (PPX), is a significant component of its biotransformation. While plasma levels of PPX are low, its formation and subsequent renal clearance are critical aspects of ropivacaine's overall disposition. A thorough understanding of this metabolic pathway, achieved through rigorous in vivo studies and precise bioanalytical techniques, is fundamental for the safe and effective clinical use of ropivacaine, particularly in the context of potential drug interactions and in patients with hepatic or renal impairment.

References

  • Oda, Y., Furuichi, K., Tanaka, K., Hiroi, T., Imaoka, S., Asada, A., Fujimori, M., & Funae, Y. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220. [Link]

  • Arlander, E., Ekström, G., Alm, C., Rane, A., & Bertilsson, L. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical pharmacology and therapeutics, 64(5), 484-491. [Link]

  • Ekström, G., & Gunnarsson, J. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug metabolism and disposition, 24(9), 955-961. [Link]

  • Oda, Y. (1994). Metabolism of a New Local Anesthetic, Ropivacaine, by Human Hepatic Cytochrome P450. SciSpace. [Link]

  • Halldin, M. M., Nordin, C., Änggård, E., & Rodrigues, A. E. (1995). Metabolism and excretion of ropivacaine in humans. Drug metabolism and disposition, 23(12), 1456-1463. [Link]

  • Scott, D. A., Emanuelsson, B. M., Mooney, P. H., Cook, R. J., & Junestrand, C. (1997). Pharmacokinetics and analgesic effect of ropivacaine during continuous epidural infusion for postoperative pain relief. Anesthesiology, 87(4), 836-844. [Link]

  • Berescu, M., Azamfirei, L., Lazar, A., Butiulca, A., Gligor, F., Gligor, R., & Dehelean, C. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(1), 11. [Link]

  • Kawata, H., Kanimoto, Y., & Ura, M. (2004). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 124(12), 971-975. [Link]

  • Arvidsson, T., Eklund, A., & La-Garde, M. (1998). Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 709(1), 57-67. [Link]

  • Berescu, M., Azamfirei, L., Lazar, A., Butiulca, A., Gligor, F., Gligor, R., & Dehelean, C. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • Stephant, E., Tricoire, J., Le Corre, P., Verdier, M. C., & Ecoffey, C. (2010). The pharmacokinetics of ropivacaine after intraperitoneal administration: instillation versus nebulization. Anesthesia and analgesia, 111(3), 784-788. [Link]

  • Parvin, S., & Brocks, D. R. (2012). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. [Link]

  • Lamy, E., Giraud, C., Dilly, M. P., & Rannou, F. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC-MS/MS. Journal of analytical toxicology, 47(8), 834-842. [Link]

  • Pere, P., Salonen, M., Jokinen, M., Rosenberg, P. H., & Neuvonen, P. J. (2003). Pharmacokinetics of ropivacaine in patients with chronic renal failure. Anesthesia and analgesia, 96(2), 563-569. [Link]

  • Chen, Y., Shi, Y., & Yuan, H. (2023). Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy. Journal of clinical medicine, 12(13), 4475. [Link]

  • Wąsowicz, M., Głowacka, M., & Cudnoch-Jędrzejewska, A. (2018). Ropivacaine pharmacokinetics in the arterial and venous pools after ultrasound-guided continuous thoracic paravertebral nerve block. PloS one, 13(10), e0205312. [Link]

  • Berescu, M., Azamfirei, L., Lazar, A., Butiulca, A., Gligor, F., Gligor, R., & Dehelean, C. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. [Link]

  • Synapse, P. (2024). What is the mechanism of Ropivacaine Mesylate? Patsnap Synapse. [Link]

  • Ekström, G., & Gunnarsson, J. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. ScienceDirect. [Link]

  • Berescu, M., Azamfirei, L., Lazar, A., Butiulca, A., Gligor, F., Gligor, R., & Dehelean, C. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Semantic Scholar. [Link]

  • Pathak, T. P., & G-Dayanandan, N. (2022). N-Dealkylation of Amines. Molecules, 27(11), 3591. [Link]

  • Shelton, J., & Hsing, K. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Oracle, D. (2025). What are the most important Cytochrome P450 (CYP450) enzymes to know in anesthesiology? Dr.Oracle. [Link]

  • Ok, S. H., Han, J. Y., Sung, H. J., Yang, S. M., Park, J., Kwon, S. C., Choi, M. J., & Sohn, J. T. (2014). Ropivacaine-Induced Contraction Is Attenuated by Both Endothelial Nitric Oxide and Voltage-Dependent Potassium Channels in Isolated Rat Aortae. BioMed research international, 2014, 606283. [Link]

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Foundational

An In-Depth Technical Guide to the Biological Activity of Ropivacaine N-Oxide: A Research Framework

Preamble: Charting Unexplored Territory in Local Anesthetic Metabolism To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide and a call to investigation. Rop...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territory in Local Anesthetic Metabolism

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide and a call to investigation. Ropivacaine, a widely utilized long-acting amide local anesthetic, has a well-documented metabolic profile and a favorable safety margin compared to its predecessors. However, the biological activities of all its metabolites are not fully characterized. This guide focuses on Ropivacaine N-oxide, a metabolite of Ropivacaine, for which a comprehensive biological activity profile remains to be established in the public domain.

The following sections will provide a robust framework for the systematic investigation of Ropivacaine N-oxide. We will begin by contextualizing its place within the known metabolic cascade of Ropivacaine and the established activities of its sibling metabolites. Subsequently, we will delineate a series of proposed in vitro and in vivo studies, complete with detailed protocols, designed to elucidate the pharmacological and toxicological profile of this compound. This guide is intended not as a mere recitation of existing data, but as a strategic blueprint for pioneering research in the field of local anesthetic safety and efficacy.

Part 1: The Metabolic Landscape of Ropivacaine

Ropivacaine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal metabolic pathways are aromatic hydroxylation and N-dealkylation.[1][2][3] Aromatic hydroxylation, predominantly carried out by CYP1A2, results in the formation of 3'-hydroxy-ropivacaine.[1][3] N-dealkylation, mainly facilitated by CYP3A4, produces 2',6'-pipecoloxylidide (PPX).[1][3][4] While these are the major metabolites, the formation of Ropivacaine N-oxide is also a recognized, albeit less extensively studied, metabolic route.

The biological activities of the major metabolites have been a subject of investigation. 3'-hydroxy-ropivacaine is a known human metabolite of ropivacaine.[5][6] Studies on 2',6'-pipecoloxylidide (PPX), a metabolite shared with bupivacaine, have indicated that it possesses a more significant toxicological profile than initially anticipated, with demonstrated central nervous system (CNS) toxicity and mortality in animal models.[7][8] This underscores the critical importance of characterizing all metabolites, including Ropivacaine N-oxide, to fully comprehend the safety profile of the parent drug.

Part 2: A Proposed Research Framework for Characterizing Ropivacaine N-Oxide

Given the current paucity of direct data on the biological activity of Ropivacaine N-oxide, a systematic, multi-tiered investigational approach is warranted. This framework is designed to progress from fundamental molecular interactions to systemic effects in whole organisms.

Acquisition and Characterization of Ropivacaine N-Oxide

Before any biological assessment, securing a pure and well-characterized sample of Ropivacaine N-oxide is paramount.

  • Commercial Sourcing: Ropivacaine N-oxide is commercially available from several chemical suppliers, which is the most direct route for obtaining the compound for research purposes.[9][10][11]

  • Synthesis: For laboratories with synthetic chemistry capabilities, the synthesis of Ropivacaine N-oxide can be approached through the oxidation of the tertiary amine of Ropivacaine. A general synthetic scheme would involve the reaction of Ropivacaine base with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Detailed synthetic protocols for Ropivacaine itself are available and can be adapted.[12][13] A prodrug of Ropivacaine has also been synthesized, indicating the feasibility of modifying the Ropivacaine structure.[14]

  • Structural Verification: The identity and purity of the obtained Ropivacaine N-oxide should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[15][16][17][18][19]

In Vitro Assessment of Biological Activity

The initial phase of biological testing should focus on the molecular and cellular effects of Ropivacaine N-oxide.

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels.[20] Therefore, the first critical investigation is to determine if Ropivacaine N-oxide retains any activity at these channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize cell lines expressing relevant sodium channel subtypes (e.g., Nav1.5 for cardiac effects, and various neuronal subtypes for anesthetic and neurotoxic effects) or primary neuronal cultures such as dorsal root ganglion (DRG) neurons.[21][22][23]

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure sodium currents in response to depolarizing voltage steps.

  • Drug Application: Apply a range of concentrations of Ropivacaine N-oxide to the cells and record the effects on the amplitude and kinetics of the sodium currents.

  • Data Analysis: Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) for tonic and use-dependent block. Compare these values to those of Ropivacaine and other known metabolites.

Given the known cardiotoxicity of long-acting local anesthetics, evaluating the potential cardiac effects of Ropivacaine N-oxide is crucial.

Experimental Protocol: In Vitro Cardiomyocyte Assays

  • Cell Models: Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary cardiomyocytes.

  • Functional Assays:

    • Contractility and Electrophysiology: Use multi-electrode arrays (MEAs) and optical imaging to assess changes in contractility, rhythm, and field potential duration in response to Ropivacaine N-oxide.[24]

    • Calcium Dynamics: Utilize fluorescent calcium indicators to measure alterations in intracellular calcium transients.[24]

  • Mitochondrial Function: Assess mitochondrial respiration and viability using techniques such as the Seahorse XF Analyzer and MTT assays, as mitochondrial dysfunction is a known mechanism of local anesthetic toxicity.[25]

The potential for neurotoxicity is another critical safety parameter.

Experimental Protocol: Neuronal Cell Culture Assays

  • Cell Models: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

  • Viability and Apoptosis Assays: Treat cells with increasing concentrations of Ropivacaine N-oxide and assess cell viability (e.g., using MTT or LDH assays) and apoptosis (e.g., using TUNEL staining or caspase activity assays).[26][27]

  • Mechanism of Action: Investigate the involvement of specific signaling pathways implicated in local anesthetic neurotoxicity, such as the Akt and MAPK/p38 pathways, using techniques like Western blotting.[28]

In Vivo Assessment of Biological Activity

Following in vitro characterization, the systemic effects of Ropivacaine N-oxide should be evaluated in animal models.

If in vitro studies indicate sodium channel activity, the in vivo anesthetic efficacy should be assessed.

Experimental Protocol: Rodent Models of Local Anesthesia

  • Sciatic Nerve Block Model: In rats or mice, administer Ropivacaine N-oxide via injection near the sciatic nerve and measure the duration of sensory and motor blockade using tests such as the hot plate test and motor function scoring.

  • Infiltration Anesthesia Model: Inject Ropivacaine N-oxide subcutaneously in guinea pigs and assess the response to a pinprick stimulus.

Experimental Protocol: Intravenous Infusion in Rodents

  • Animal Model: Utilize rats or mice instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and electroencephalogram (EEG).[29]

  • Drug Administration: Infuse escalating doses of Ropivacaine N-oxide intravenously.

  • Endpoint Monitoring: Record the doses at which CNS toxicity (seizures) and cardiovascular toxicity (arrhythmias, hypotension, cardiac arrest) occur.[29]

  • Comparison: Compare the toxic dose ratios (CVS/CNS) of Ropivacaine N-oxide to that of Ropivacaine and its other metabolites.

ParameterRopivacaine2',6'-pipecoloxylidide (PPX)Ropivacaine N-Oxide
Primary Metabolic Enzyme CYP1A2, CYP3A4[1][3]Formed by CYP3A4[1][3][4]To be determined
Known Biological Activity Local anesthetic, potential for neurotoxicity and cardiotoxicity at high concentrations.CNS toxicity, mortality in animal models.[7]To be determined
Reported IC50 (Sodium Channels) Varies by channel subtype and state.Not well established.To be determined
In Vivo Toxicity Profile Less cardiotoxic than bupivacaine.[20]More toxic than bupivacaine in some models.[7]To be determined

Table 1: Comparative Profile of Ropivacaine and its Metabolites. This table highlights the existing knowledge and the data to be generated for Ropivacaine N-oxide.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for pharmacokinetic studies and for quantifying exposure in toxicity assessments.

Experimental Protocol: LC-MS/MS for Quantification

  • Sample Preparation: Develop a robust method for extracting Ropivacaine N-oxide from biological matrices (plasma, tissue homogenates) using techniques such as liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Utilize a suitable HPLC or UPLC column to achieve chromatographic separation of Ropivacaine N-oxide from the parent drug and other metabolites.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.[30][31][32][33]

Part 3: Visualizing the Path Forward

To aid in the conceptualization of the proposed research, the following diagrams illustrate the metabolic context and the experimental workflow.

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3'-hydroxy-ropivacaine Ropivacaine->Metabolite1 CYP1A2 Metabolite2 2',6'-pipecoloxylidide (PPX) Ropivacaine->Metabolite2 CYP3A4 N_Oxide Ropivacaine N-Oxide Ropivacaine->N_Oxide CYP (putative)

Caption: Metabolic pathways of Ropivacaine.

Research_Workflow cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment Sourcing Sourcing (Commercial/Synthesis) Characterization Structural Verification (NMR, MS) Sourcing->Characterization Na_Channel Sodium Channel Activity (Patch-Clamp) Characterization->Na_Channel Cardiotoxicity Cardiotoxicity (hiPSC-CMs) Characterization->Cardiotoxicity Neurotoxicity Neurotoxicity (Neuronal Cultures) Characterization->Neurotoxicity Efficacy Local Anesthetic Efficacy (Rodent Models) Na_Channel->Efficacy Toxicity Systemic Toxicity (IV Infusion) Cardiotoxicity->Toxicity Neurotoxicity->Toxicity

Caption: Proposed research workflow for Ropivacaine N-oxide.

Conclusion: A Call for Collaborative Investigation

The comprehensive characterization of all drug metabolites is a cornerstone of modern pharmaceutical safety assessment. While Ropivacaine has proven to be a valuable clinical tool, a complete understanding of its metabolic fate and the biological activities of its byproducts is essential. This guide has outlined a clear and actionable research framework for the investigation of Ropivacaine N-oxide. By systematically addressing the knowledge gaps in its pharmacology and toxicology, the scientific community can further refine our understanding of local anesthetic safety and contribute to the development of even safer and more effective pain management strategies. We encourage our colleagues to embark on this important line of inquiry.

References

  • Oda, Y., Furuichi, K., Tanaka, K., Hiroi, T., Imaoka, S., Asada, A., Fujimori, M., & Funae, Y. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214–220. [Link]

  • Bicalho, G. P., & de Cássia Sari, R. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(13), 13487. [Link]

  • Arlander, E., Sjöberg, F., Rane, A., & Ekström, G. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical pharmacology and therapeutics, 64(5), 484–491. [Link]

  • Weinberg, G. L. (2010). Models and mechanisms of local anesthetic cardiac toxicity: a review. Regional anesthesia and pain medicine, 35(2), 167–176. [Link]

  • Engberg, G., & Danielson, K. (2001). Regional transport and metabolism of ropivacaine and its CYP3A4 metabolite PPX in human intestine. European journal of pharmaceutical sciences, 14(4), 307–314. [Link]

  • Werdehausen, R., Braun, S., Essmann, F., Schulze-Osthoff, K., Walz, M., & Stevens, M. F. (2009). Concentration-dependent neurotoxicity of local anaesthetics on neuroblastoma cells. British journal of anaesthesia, 102(5), 695–702. [Link]

  • Yang, S., Kim, J. H., & Kim, J. (2016). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. BioMed research international, 2016, 8402941. [Link]

  • Byram, S. C., Miller, M. E., & Milligan, C. E. (2018). Distinct neurotoxic effects of select local anesthetics on facial nerve injury and recovery. Neurotoxicology, 65, 13–21. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of analytical methods in chemistry, 2020, 8860387. [Link]

  • Huebsch, M. P., Loskill, P., Deisenhofer, I., & Healy, K. E. (2022). Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics. Anesthesiology, 137(6), 704–718. [Link]

  • Groban, L. (2003). Central nervous system and cardiac effects from long-acting amide local anesthetic toxicity in the intact animal model. Regional anesthesia and pain medicine, 28(1), 3–11. [Link]

  • Bicalho, G. P., & de Cássia Sari, R. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(13), 13487. [Link]

  • Abdel-Rehim, M., & Altun, Z. (2006). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. Journal of separation science, 29(11), 1658–1661. [Link]

  • Heavner, J. E. (2002). Cardiac toxicity of local anesthetics in the intact isolated heart model: a review. Regional anesthesia and pain medicine, 27(6), 545–555. [Link]

  • Butiulca, A., Gheldiu, A. M., & Ostafe, V. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in chemistry, 11, 1243550. [Link]

  • PubChem. (n.d.). 3'-Hydroxyropivacaine. [Link]

  • Pharmaffiliates. (n.d.). Ropivacaine N-Oxide. [Link]

  • Heavner, J. E. (2002). Cardiac Toxicity of Local Anesthetics in the Intact Isolated Heart Model: A Review. Regional Anesthesia & Pain Medicine, 27(6), 545–555. [Link]

  • PubChem. (n.d.). 2',6'-Pipecoloxylidide. [Link]

  • de-Oliveira-Junior, A., & de-Carvalho, F. D. (1994). Acute toxicity of bupivacaine metabolites in mice. General pharmacology, 25(6), 1165–1167. [Link]

  • Kumar, A., & Singh, R. (2014). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmaceutical Sciences and Research, 5(11), 4884. [Link]

  • Lonnqvist, P. A., & MacKenzie, J. (2010). Population pharmacokinetic analysis of ropivacaine and its metabolite 2',6'-pipecoloxylidide from pooled data in neonates, infants, and children. British journal of anaesthesia, 104(5), 621–629. [Link]

  • Semantic Scholar. (n.d.). 2',6'-pipecoloxylidide. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2021). An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia. Pharmaceutics, 13(2), 241. [Link]

  • Arlander, E., Sjöberg, F., Rane, A., & Ekström, G. (1999). Effect of ciprofloxacin on the pharmacokinetics of ropivacaine. European journal of clinical pharmacology, 55(3), 221–225. [Link]

  • PubChem. (n.d.). 3-Hydroxy Ropivacaine. [Link]

  • Google Patents. (n.d.).
  • Croubels, S., De Baere, S., & De Backer, P. (2014). In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Research in veterinary science, 96(3), 514–519. [Link]

  • Backus, K. H., Kettenmann, H., & Schousboe, A. (1993). Effects of Volatile Anaesthetics on the Membrane Potential and Ion Channels of Cultured Neocortical Astrocytes. Pharmacology & toxicology, 73(3), 151–157. [Link]

  • Komai, H., & McDowell, T. S. (2001). Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons. Anesthesiology, 94(6), 1089–1095. [Link]

  • Dona, A. C., Jiménez, B., Schäfer, H., Humpfer, E., Spraul, M., & Lewis, M. R. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and structural biotechnology journal, 14, 135–153. [Link]

  • AZoNetwork. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites. [Link]

  • Fink, B. R., & Haschke, R. H. (1974). Lidocaine effects on brain mitochondrial metabolism in vitro. Anesthesiology, 40(2), 143–148. [Link]

  • ResearchGate. (n.d.). Chemical structures of ropivacaine (a), 3-hydroxy ropivacaine (b), and diazepam-d5 (c). [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186. [Link]

  • Dona, A. C., Jiménez, B., Schäfer, H., Humpfer, E., Spraul, M., & Lewis, M. R. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. GALA, 14, 135–153. [Link]

  • RE-Place. (2016, June 15). Whole-cell Patch-clamp Recordings in Brain Slices. [Link]

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Exploratory

Technical Guide: In Vitro Formation and Characterization of Ropivacaine N-Oxide

The following technical guide details the in vitro formation, characterization, and differentiation of Ropivacaine N-Oxide. Executive Summary & Mechanistic Rationale Ropivacaine is primarily metabolized in humans by CYP1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro formation, characterization, and differentiation of Ropivacaine N-Oxide.

Executive Summary & Mechanistic Rationale

Ropivacaine is primarily metabolized in humans by CYP1A2 (forming 3-hydroxyropivacaine) and CYP3A4 (forming 2',6'-pipecoloxylidide via N-dealkylation). However, the formation of Ropivacaine N-Oxide represents a distinct oxidative pathway targeting the tertiary piperidine nitrogen.

While often considered a minor metabolite or process impurity, N-oxide formation is critical in impurity profiling (MIST guidelines) and toxicity assessments. Unlike carbon oxidation, N-oxidation of tertiary amines is frequently catalyzed by Flavin-containing Monooxygenases (FMOs) , specifically FMO1 or FMO3, though CYP450 contribution cannot be ruled out without specific differentiation.

The "Differential Diagnosis" Approach

To scientifically validate the formation of Ropivacaine N-Oxide in vitro, one cannot simply incubate with microsomes. You must distinguish between CYP-mediated and FMO-mediated formation. This guide utilizes a Heat-Inactivation Protocol as a self-validating system: FMOs are thermolabile (inactive >45°C), while CYPs remain stable.

Metabolic Pathway Visualization

The following diagram illustrates the competitive metabolic pathways for Ropivacaine, highlighting the divergence between N-dealkylation (CYP3A4) and N-oxidation (FMO/CYP).

RopivacaineMetabolism cluster_legend Pathway Key Rop Ropivacaine (Parent) PPX 2',6'-Pipecoloxylidide (PPX) Rop->PPX N-Dealkylation (CYP3A4) OH3 3-OH Ropivacaine Rop->OH3 Aromatic Hydroxylation (CYP1A2) NOx Ropivacaine N-Oxide (Target Analyte) Rop->NOx N-Oxidation (FMO1/3 or CYP) key Green: Major Pathways Red: Target Pathway (N-Oxide)

Figure 1: Metabolic divergence of Ropivacaine. N-Oxidation competes with the major CYP1A2 and CYP3A4 pathways.

Experimental Protocol: The "Heat Shock" Differentiation System

This protocol is designed to maximize N-oxide yield while simultaneously identifying the responsible enzyme system (CYP vs. FMO).

Reagents & Materials[1][2]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: Ropivacaine HCl (10 mM stock in water).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 50 mM Potassium Phosphate (pH 8.4). Note: FMOs exhibit optimal activity at higher pH (8.4–8.5) compared to CYPs (7.4).

  • Quenching Agent: Ice-cold Acetonitrile containing Internal Standard (Ropivacaine-d7).

Step-by-Step Methodology
StepActionCritical Technical Insight
1. Pre-Treatment Divide HLM stock into two aliquots: A (Control) and B (Heat-Treated) .
2. Heat Shock Incubate Aliquot B at 50°C for 90 seconds , then immediately cool on ice.This selectively inactivates FMOs (>90% loss) while retaining >80% CYP activity [1].
3. Reaction Mix Prepare incubation mixture: Buffer (pH 8.4) + HLM (0.5 mg/mL final).High pH favors FMO

and stabilizes the N-oxide product.
4. Pre-Incubation Add Ropivacaine (10 µM final) to both A and B. Equilibrate at 37°C for 5 min.Allows substrate binding before reaction initiation.
5. Initiation Add NADPH regenerating system to start the reaction.Time T=0 .
6. Incubation Incubate at 37°C with shaking (45 min).N-oxidation is often slower than hydroxylation; extended time may be needed.
7. Termination Add 3 volumes of ice-cold Acetonitrile. Vortex. Centrifuge (10,000 x g, 10 min).Precipitates proteins. Supernatant contains metabolites.
Validation Logic
  • Scenario 1 (FMO Driven): N-Oxide is present in A but absent/trace in B .

  • Scenario 2 (CYP Driven): N-Oxide levels are similar in A and B .

Analytical Validation: LC-MS/MS Parameters

Distinguishing the N-oxide from hydroxylated metabolites (e.g., 3-OH Ropivacaine) is the primary analytical challenge, as both add +16 Da to the parent mass.

Mass Spectrometry Strategy
  • Instrument: Triple Quadrupole MS (ESI Positive Mode).

  • Differentiation Principle:

    • Hydroxylated metabolites (+16 Da): Typically lose water (

      
      , -18 Da) or retain the oxygen in fragments.[1]
      
    • N-Oxides (+16 Da): Characteristically undergo in-source fragmentation or collision-induced dissociation losing the oxygen atom entirely (

      
      ), reverting to the parent ion mass.
      
LC-MS/MS Transitions Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Ropivacaine 275.2126.125Piperidine ring cleavage
3-OH Ropivacaine 291.2126.125Hydroxylation on xylidine ring
Ropivacaine N-Oxide 291.2 275.2 15 Loss of Oxygen (-16 Da)
Ropivacaine N-Oxide 291.2126.130Common fragment (less specific)

Note: The transition 291.2


 275.2 is diagnostic for N-oxides. If you observe a peak at this transition that disappears in the Heat-Treated sample, you have confirmed FMO-mediated N-oxide formation.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Incubation Supernatant LC LC Separation (C18 Column) Sample->LC MS MS/MS Detection (ESI+) LC->MS Decision m/z 291 Detected? MS->Decision Check1 Check Transition 291 -> 275 (-16 Da) Decision->Check1 Yes Check2 Check Transition 291 -> 273 (-18 Da) Decision->Check2 Yes ResultNOx CONFIRMED: Ropivacaine N-Oxide Check1->ResultNOx Signal Present ResultOH CONFIRMED: Hydroxy-Ropivacaine Check2->ResultOH Signal Present

Figure 2: Decision tree for distinguishing N-Oxide from Hydroxylated metabolites using MS/MS fragmentation patterns.

Data Interpretation & Kinetic Analysis

When characterizing the formation rate, it is crucial to calculate the intrinsic clearance (


) to understand the in vivo relevance.
Kinetic Data Summary Template

Perform incubations at varying substrate concentrations (1–100 µM) to generate a Michaelis-Menten curve.

ParameterDefinitionTypical Range (Est.)Relevance

Max velocity of formation10–50 pmol/min/mgIndicates capacity of the system.

Affinity constant20–100 µMHigh

suggests N-oxide is a minor pathway at therapeutic doses.

Intrinsic Clearance (

)
LowPredicts hepatic extraction ratio contribution.
Troubleshooting "Low Yield"

If Ropivacaine N-oxide signals are low:

  • pH Adjustment: Shift buffer pH to 8.5 . FMOs are more active at alkaline pH, whereas CYPs activity declines.

  • Detergent Activation: FMOs can be latency-activated. Pre-incubate microsomes with a mild detergent like Triton X-100 (0.05%) if using purified enzymes, though this is risky in HLM.

  • Inhibitors: Add 1-Aminobenzotriazole (1-ABT) (1 mM) to the incubation. This inhibits CYPs (blocking the major PPX/3-OH pathways) and may shunt more substrate toward the FMO N-oxide pathway.

References

  • Krueger, S.K. & Williams, D.E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387.

  • Ekström, G. & Gunnarsson, U.B. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes.[2] Drug Metabolism and Disposition, 24(9), 955-961.

  • Clement, B. et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][3][4][5][6] Chemical Research in Toxicology, 13(11), 1037-1045.

  • Halpert, J.R. (2011). Structure and function of cytochromes P450 2B and 3A. Annual Review of Pharmacology and Toxicology, 51, 1-21.

  • PubChem. (2023). Ropivacaine N-Oxide (Compound Summary). National Library of Medicine.

Sources

Foundational

Technical Guide: Ropivacaine N-Oxide Interaction with Cytochrome P450 Enzymes

Executive Summary This technical guide provides a rigorous analysis of Ropivacaine N-Oxide , a specific oxidative metabolite and process impurity of the local anesthetic Ropivacaine. While the primary metabolic clearance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Ropivacaine N-Oxide , a specific oxidative metabolite and process impurity of the local anesthetic Ropivacaine. While the primary metabolic clearance of Ropivacaine in humans is driven by CYP1A2 (aromatic hydroxylation to 3-OH-ropivacaine) and CYP3A4 (N-dealkylation to PPX), the N-oxide derivative represents a critical target for impurity profiling and mechanistic toxicology.

This document details the formation mechanisms, potential for retro-reduction (metabolic recycling), and experimental protocols for assessing its interaction with the CYP450 superfamily. It is designed for analytical scientists and DMPK researchers requiring actionable methodologies for metabolite characterization.

Part 1: Mechanistic Enzymology

Metabolic Pathways and N-Oxide Formation

Ropivacaine (S-(-)-1-propyl-2',6'-pipecoloxylidide) undergoes extensive hepatic metabolism. The formation of Ropivacaine N-Oxide (CAS: 1391053-59-0) is distinct from the major clearance pathways.

  • Major Pathways (Clearance):

    • CYP1A2: Catalyzes aromatic hydroxylation to form 3-hydroxyropivacaine (major urinary metabolite).

    • CYP3A4: Catalyzes N-dealkylation to form 2',6'-pipecoloxylidide (PPX) .

  • N-Oxide Pathway (Minor/Reversible):

    • Formation: Tertiary amine local anesthetics generally form N-oxides via Flavin-containing Monooxygenases (FMOs) or, to a lesser extent, CYP isoforms under high substrate concentrations.

    • Interaction: Unlike the stable PPX metabolite, N-oxides often undergo retro-reduction back to the parent drug under hypoxic conditions or via specific CYP reductase activity, potentially creating a "futile cycle" that prolongs parent drug exposure.

Visualization of Metabolic Interactions

The following diagram illustrates the divergent pathways of Ropivacaine metabolism, highlighting the N-oxide's unique position as a potential reversible reservoir.

RopivacaineMetabolism Ropivacaine Ropivacaine (Parent Drug) CYP1A2 CYP1A2 Ropivacaine->CYP1A2 CYP3A4 CYP3A4 Ropivacaine->CYP3A4 FMO FMO / CYP Ropivacaine->FMO N-Oxygenation Metab_3OH 3-OH-Ropivacaine (Major Metabolite) CYP1A2->Metab_3OH Aromatic Hydroxylation Metab_PPX PPX (N-dealkylated) CYP3A4->Metab_PPX N-Dealkylation Metab_NOxide Ropivacaine N-Oxide (Minor/Impurity) FMO->Metab_NOxide Metab_NOxide->Ropivacaine Retro-Reduction (CYP/Reductase)

Figure 1: Metabolic divergence of Ropivacaine. Note the retro-reduction pathway from the N-Oxide back to the parent compound.

Part 2: Enzymatic Kinetics & Interaction Data

While direct kinetic constants (


, 

) are established for the major metabolites, the N-oxide interaction is characterized by its potential to interfere with CYP assays or act as a competitive substrate.
Comparative Kinetic Parameters (Human Liver Microsomes)
Parameter3-OH Formation (CYP1A2)PPX Formation (CYP3A4)N-Oxide Interaction
Primary Enzyme CYP1A2CYP3A4FMO / CYP (Putative)

(apparent)
~20 - 30 µM~15 - 20 µMNot Routinely Quantified

High (Major Clearance)ModerateLow (Minor Pathway)
Inhibitor Sensitivity Fluvoxamine, FurafyllineKetoconazole, TroleandomycinMethimazole (if FMO driven)
Clinical Relevance Determines ClearanceActive Metabolite (Cardiotoxicity)Impurity / Redox Cycling

Technical Insight: In analytical assays, Ropivacaine N-oxide (m/z ~291) is isobaric with hydroxylated metabolites (3-OH, 4-OH). It must be chromatographically resolved to prevent overestimation of CYP1A2 activity.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously assess the interaction of Ropivacaine N-oxide with CYP enzymes—specifically to determine if it acts as a reversible metabolite or an inhibitor—the following protocols should be employed.

Protocol A: Differentiation of N-Oxide from Hydroxy-Metabolites

Objective: Confirm the identity of the N-oxide peak to avoid interference with CYP kinetic assays.

  • System: UHPLC-MS/MS (Triple Quadrupole).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Differentiation Logic:

    • Retention Time: N-oxides are typically less lipophilic than the parent but more lipophilic than hydroxylated metabolites on C18 columns.

    • Fragmentation (MS2):

      • N-Oxide: Characteristic loss of oxygen [M-16] or [M-17] (OH radical).

      • Hydroxylated: Characteristic loss of water [M-18].

  • Validation Step: Treat the sample with Titanium(III) chloride (TiCl3) .

    • Result: If the peak disappears (reduces back to Ropivacaine), it is the N-Oxide . Hydroxylated metabolites are stable against TiCl3.

Protocol B: Assessment of Retro-Reduction (The "Futile Cycle")

Objective: Determine if Ropivacaine N-oxide serves as a reservoir for the parent drug.

  • Incubation Matrix: Human Liver Microsomes (HLM) or Cytosol (anaerobic conditions preferred for reductase activity).

  • Substrate: Synthetic Ropivacaine N-Oxide (1–10 µM).

  • Cofactor: NADPH (1 mM).

  • Conditions: Anaerobic incubation (nitrogen purge) vs. Aerobic.

  • Sampling: 0, 15, 30, 60 min.

  • Analysis: Quantify the appearance of Ropivacaine (Parent).

  • Control: Heat-inactivated microsomes (to rule out chemical instability).

ExperimentalWorkflow Step1 Substrate Preparation (Ropivacaine N-Oxide) Step2 Microsomal Incubation (+/- NADPH, +/- TiCl3) Step1->Step2 Branch1 Aerobic Condition (Oxidative Metabolism) Step2->Branch1 Branch2 Anaerobic/Reductive (Retro-Reduction) Step2->Branch2 Analysis LC-MS/MS Analysis (Monitor m/z 275 & 291) Branch1->Analysis Branch2->Analysis Decision Data Interpretation Analysis->Decision Result1 Peak Shift -16Da: Confirmed N-Oxide Reduction Decision->Result1 Parent Detected Result2 Stable Peak: Metabolic Stability Decision->Result2 No Parent

Figure 2: Workflow for characterizing N-Oxide stability and reduction potential.

Part 4: Toxicological & Clinical Implications

Drug-Drug Interaction (DDI) Potential

While Ropivacaine itself is a low-clearance drug, the presence of the N-oxide (either as a metabolite or impurity) can influence CYP3A4 activity.

  • Inhibition: N-oxides can coordinate with the heme iron of CYP450, potentially acting as weak, reversible inhibitors.

  • Impurity Limits: For drug substances, Ropivacaine N-oxide is controlled as a specific impurity. Its presence above threshold levels (>0.15%) requires qualification, often involving CYP inhibition screening (IC50 determination against CYP3A4/1A2 substrates like Midazolam or Phenacetin).

Comparison with Bupivacaine

Ropivacaine is the S-(-)-enantiomer, developed to reduce the cardiotoxicity seen with Bupivacaine.

  • Bupivacaine: Metabolized heavily by CYP3A4 to PPX.

  • Ropivacaine: CYP1A2 is dominant.[1][2]

  • Significance: The shift to CYP1A2 dependence in Ropivacaine reduces the impact of CYP3A4 variability (and N-oxide related interactions) compared to Bupivacaine, contributing to its superior safety profile.

References

  • Ekström, G., & Gunnarsson, U. B. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition.[1][2][3][4] Link

  • Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology.[1] Link

  • Arvidsson, T., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4. Clinical Pharmacology & Therapeutics.[2] Link

  • PubChem. (2024). Ropivacaine N-Oxide (Compound Summary).[5][6] National Library of Medicine. Link

  • Halpert, J. R. (2011). Structure-function of cytochrome P450 enzymes: a case study of CYP2B and CYP3A. Annual Review of Pharmacology and Toxicology. (Context on N-oxide heme coordination). Link

  • LGC Standards. (2024). Ropivacaine N-Oxide Reference Standard Data Sheet.[5][6]Link

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Detection of Ropivacaine N-Oxide

Introduction Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and postoperative pain management. During its metabolism and under certain storage conditions, Ropivacaine can un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and postoperative pain management. During its metabolism and under certain storage conditions, Ropivacaine can undergo oxidative degradation, leading to the formation of various byproducts, including Ropivacaine N-Oxide. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the pharmaceutical product. Therefore, robust and sensitive analytical methods are imperative for the detection and quantification of Ropivacaine N-Oxide to ensure the quality and stability of Ropivacaine formulations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection of Ropivacaine N-Oxide. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Understanding Ropivacaine N-Oxide

Ropivacaine N-Oxide is a metabolite and a potential degradation product of Ropivacaine, formed through the oxidation of the tertiary amine in the piperidine ring. Its chemical structure is similar to the parent drug, with the addition of an oxygen atom to the nitrogen. This structural similarity necessitates chromatographic separation for accurate quantification.

Chemical Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
RopivacaineC₁₇H₂₆N₂O274.4084057-95-4
Ropivacaine N-OxideC₁₇H₂₆N₂O₂290.401391053-59-0[5][6]

The availability of a certified reference standard for Ropivacaine N-Oxide is crucial for the development and validation of these analytical methods. Several chemical suppliers offer this standard.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix. For routine quality control of bulk drug substances, a stability-indicating HPLC-UV method may be sufficient. However, for the analysis of biological samples or for detecting trace levels of the impurity in finished products, the selectivity and sensitivity of LC-MS/MS are unparalleled.[7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of each. The development of such a method for Ropivacaine and its related substances, including Ropivacaine N-Oxide, is a critical aspect of quality control.

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like Ropivacaine and its metabolites.[9] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and resolution of the analytes. The pH of the aqueous phase is a key parameter to optimize as it affects the ionization state of the analytes and thus their retention on the column. UV detection is suitable for these compounds as they possess chromophores that absorb in the UV region. A wavelength of around 210-230 nm is often employed for the detection of Ropivacaine and its related compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard) Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Formulation Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or LLE/SPE Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Ratio to IS) Integration->Quantification

Sources

Application

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantitative Determination of Ropivacaine N-Oxide in Human Plasma

Abstract This document provides a comprehensive, step-by-step protocol for the quantification of Ropivacaine N-Oxide, a metabolite of the local anesthetic Ropivacaine, in human plasma. The method employs a robust Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the quantification of Ropivacaine N-Oxide, a metabolite of the local anesthetic Ropivacaine, in human plasma. The method employs a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) workflow, ensuring high sensitivity, selectivity, and throughput. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The protocol is designed to be self-validating, with detailed explanations of experimental choices and adherence to international bioanalytical method validation guidelines.

Introduction: The Rationale for Monitoring Ropivacaine and its Metabolites

Ropivacaine is a widely used long-acting amide local anesthetic, valued for its favorable sensory-motor differentiation and reduced systemic toxicity compared to its predecessor, bupivacaine.[1] As with any therapeutic agent, understanding its metabolic fate is crucial for a complete pharmacokinetic profile and safety assessment. Ropivacaine is extensively metabolized in the liver, primarily through aromatic hydroxylation to 3-hydroxyropivacaine and N-dealkylation. The formation of N-oxide metabolites, while often a minor pathway, can be significant in certain patient populations or in cases of altered hepatic function. Therefore, a sensitive and specific analytical method for the simultaneous quantification of Ropivacaine and its key metabolites, including Ropivacaine N-Oxide, is essential for comprehensive drug development and clinical monitoring.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior selectivity, sensitivity, and speed.[2][3] This application note details a validated LC-MS/MS method for the determination of Ropivacaine N-Oxide in plasma, providing the scientific community with a reliable tool for their research.

Method Principle: The Power of LC-MS/MS

The analytical strategy is based on the separation of the analyte of interest, Ropivacaine N-Oxide, and a suitable internal standard (IS) from endogenous plasma components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing the potential for interference from the complex plasma matrix.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

LC-MS/MS Workflow for Ropivacaine N-Oxide Quantification Figure 1: Overall Experimental Workflow SampleCollection Plasma Sample Collection Spiking Spiking with Internal Standard (Ropivacaine-d7 N-Oxide) SampleCollection->Spiking SamplePrep Sample Preparation (Protein Precipitation) Spiking->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: A schematic of the analytical workflow.

Materials and Reagents

Material/ReagentGradeSupplier
Ropivacaine N-OxideReference StandardCommercially available
Ropivacaine-d7 N-OxideInternal StandardCustom Synthesis
AcetonitrileHPLC/MS GradeFisher Scientific or equivalent
MethanolHPLC/MS GradeFisher Scientific or equivalent
Formic AcidLC-MS GradeSigma-Aldrich or equivalent
WaterDeionized, >18 MΩ·cmIn-house or commercial
Human Plasma (K2EDTA)Pooled, BlankBioIVT or equivalent

Note: The use of a stable isotope-labeled internal standard (SIL-IS) like Ropivacaine-d7 N-Oxide is highly recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[4]

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ropivacaine N-Oxide and Ropivacaine-d7 N-Oxide reference standards and dissolve in methanol to a final volume of 1 mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ropivacaine N-Oxide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 N-Oxide stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[5][6]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, standard, QC, or unknown) into the corresponding tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex briefly and centrifuge the plate/vials before placing them in the autosampler.

Sample Preparation Workflow Figure 2: Protein Precipitation Workflow Start 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Start->Add_IS Add_ACN Add 150 µL Acetonitrile (0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer 100 µL Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A step-by-step diagram of the sample preparation process.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like Ropivacaine N-Oxide.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5-95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 minA gradient elution is necessary to separate the analyte from early-eluting matrix components and ensure good peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ropivacaine N-Oxide 291.2126.1Requires Optimization (~20-30 eV)
Ropivacaine-d7 N-Oxide (IS) 298.2133.1Requires Optimization (~20-30 eV)

Rationale for MRM Transitions: The precursor ion for Ropivacaine N-Oxide is its protonated molecule [M+H]⁺, with a molecular weight of 290.4 g/mol .[7][8] The proposed product ion of m/z 126.1 corresponds to a common fragment observed for Ropivacaine and its hydroxylated metabolite, representing a stable substructure.[9] The collision energy will need to be empirically optimized to maximize the signal of the product ion.

Method Validation

The developed method must be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with the lowest standard defining the Lower Limit of Quantification (LLOQ). The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).[1][9]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction process should be determined at low, medium, and high concentrations.

  • Stability: The stability of Ropivacaine N-Oxide should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 4: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS.
Stability Analyte concentration within ±15% of baseline.

Data Analysis

The concentration of Ropivacaine N-Oxide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Ropivacaine N-Oxide in human plasma. The method is designed to be highly selective and sensitive, and its validation according to international guidelines ensures the generation of reliable data for pharmacokinetic and other drug development studies. The principles and steps outlined herein can be adapted and optimized for specific laboratory instrumentation and requirements.

References

  • Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link][10][11][12]

  • Zhang, Y., Yuan, L., Gu, J., Zhang, M., & Zhang, Y. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8878564. [Link][14]

  • Farkas, A. M., Géczi, T., Váncsa, S., Guttman, A., & Scriba, G. K. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1245842. [Link][1][9]

  • Lee, C. R., & Lee, J. H. (2003). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Journal of chromatographic science, 41(4), 194–198. [Link][15]

  • Pop, A. L., Vlase, L., & Muntean, D. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(13), 13487. [Link][2][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][13]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. Retrieved from [Link][5]

  • Salama, N. N., & Wang, S. (2008). Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. Analytical chemistry insights, 4, 11–19. [Link][16][17]

  • PubChem. (n.d.). Ropivacaine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link][7]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link][6]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of Ropivacaine N-Oxide: Impurity Profiling Protocol

Introduction & Scientific Context Ropivacaine N-Oxide (CAS: 1391053-59-0) is a critical oxidative degradation product and potential process impurity of Ropivacaine, a long-acting amide local anesthetic. While pharmacopoe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Ropivacaine N-Oxide (CAS: 1391053-59-0) is a critical oxidative degradation product and potential process impurity of Ropivacaine, a long-acting amide local anesthetic. While pharmacopoeial monographs (USP/EP) extensively characterize impurities like Related Compound A (2,6-dimethylaniline) and Related Compound B (R-enantiomer), the N-Oxide requires specific monitoring due to its distinct polarity and toxicological potential under ICH Q3A/B guidelines.

This Application Note provides a robust, self-validating HPLC protocol designed to separate Ropivacaine N-Oxide from the parent drug and other related substances. The method utilizes Reverse-Phase Chromatography (RP-HPLC) with a specific focus on pH control to manage the ionization states of the quinuclidine-like nitrogen in the piperidine ring.

Mechanistic Insight: The Separation Challenge

Ropivacaine contains a tertiary amine (pKa ~8.1). Under oxidative stress (peroxide or light), this amine oxidizes to the N-Oxide.

  • Ropivacaine (Parent): Lipophilic, retains strongly on C18 columns.

  • Ropivacaine N-Oxide: Significantly more polar due to the charge separation on the N-O bond. In reverse-phase systems, it typically elutes earlier than the parent peak.

  • Critical Parameter: Mobile phase pH is vital. At low pH (<3.5), the N-oxide oxygen can protonate, altering retention. At neutral pH, the distinct polarity gap maximizes resolution.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Quaternary Pump and Degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 End-capped silica (e.g., Agilent Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm). Note: End-capping reduces peak tailing for basic compounds.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Triethylamine (TEA) - Optional as silanol blocker.

    • Water (Milli-Q / HPLC Grade).

Chromatographic Conditions

This method uses a Gradient Elution profile to ensure the early eluting N-Oxide is resolved from the solvent front while ensuring the late-eluting parent drug clears the column efficiently.

ParameterSetting
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm (Primary for N-Oxide sensitivity), 240 nm (Secondary for Parent)
Run Time 25 Minutes
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (100%)

Preparation of Mobile Phase A (Buffer pH 3.0):

  • Dissolve 2.72 g of

    
     in 1000 mL of water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Filter through a 0.45 µm nylon membrane filter and degas.

Gradient Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 85 15 Elution Start
5.0 85 15 Isocratic Hold (N-Oxide elution)
15.0 50 50 Linear Ramp (Elute Parent)
20.0 50 50 Wash
20.1 85 15 Re-equilibration

| 25.0 | 85 | 15 | End of Run |

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Stock Standard (N-Oxide): Prepare 0.1 mg/mL Ropivacaine N-Oxide in Diluent.

  • Stock Standard (Parent): Prepare 1.0 mg/mL Ropivacaine HCl in Diluent.

  • System Suitability Solution: Mix Parent and N-Oxide to final concentrations of 100 µg/mL (Parent) and 10 µg/mL (N-Oxide).

  • Test Sample: Dissolve formulation/substance to 1.0 mg/mL in Diluent.

Method Validation & System Suitability

To ensure trustworthiness (Part 2 of requirements), the system must pass the following criteria before analyzing samples.

System Suitability Criteria
ParameterAcceptance LimitRationale
Resolution (

)
> 2.0Between N-Oxide and Ropivacaine Peak.
Tailing Factor (

)
< 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (

)
> 5000Indicates column efficiency.
% RSD (Area) < 2.0%Precision of 5 replicate injections.
Relative Retention Times (Approximate)
  • Ropivacaine N-Oxide: ~4.5 - 5.5 min (RRT ~0.3 - 0.4 relative to Parent)

  • Ropivacaine (Parent): ~12.0 - 14.0 min

Visualizations

Degradation & Separation Logic

The following diagram illustrates the oxidative pathway and the chromatographic separation logic based on polarity.

G Ropivacaine Ropivacaine (Parent Drug) Lipophilic Oxidation Oxidative Stress (H2O2 / Light) Ropivacaine->Oxidation Degradation HPLC RP-HPLC Separation (C18 Column) Ropivacaine->HPLC Inject NOxide Ropivacaine N-Oxide (Impurity) Polar / Hydrophilic Oxidation->NOxide Forms N-O bond NOxide->HPLC Inject EarlyElute Early Elution (Low Retention) HPLC->EarlyElute N-Oxide (Polar) LateElute Late Elution (High Retention) HPLC->LateElute Parent (Non-polar)

Caption: Pathway of Ropivacaine oxidation and subsequent Reverse-Phase separation logic.

Analytical Workflow

Workflow Start Start Analysis Prep Sample Preparation (1.0 mg/mL in Diluent) Start->Prep SysSuit System Suitability Injection (Mix of Parent + N-Oxide) Prep->SysSuit Check Check Resolution > 2.0? SysSuit->Check RunSamples Run Test Samples (Gradient Profile) Check->RunSamples Pass Fail Troubleshoot: Adjust pH or Gradient Check->Fail Fail Calc Calculate % Impurity (Area Normalization) RunSamples->Calc Fail->SysSuit End Report Generation Calc->End

Caption: Step-by-step analytical workflow for Ropivacaine N-Oxide determination.

Troubleshooting & Expert Tips

  • Peak Tailing: If the Ropivacaine parent peak tails significantly (

    
    ), increase the buffer concentration to 50 mM or add 1.0 mL/L Triethylamine (TEA) to Mobile Phase A. The amine group interacts with residual silanols on the column.
    
  • N-Oxide Identification: Ropivacaine N-Oxide may thermally revert to the parent amine in the hot source of a Mass Spectrometer (LC-MS). For LC-MS confirmation, use ESI in positive mode with lower source temperatures (< 300°C) to prevent in-source fragmentation.

  • Ghost Peaks: Ensure the water used is high purity. Phosphate buffers can precipitate in high organic content; never exceed 90% ACN in the gradient if the buffer concentration is high.

References

  • USP Monographs . Ropivacaine Hydrochloride.[2][3][4] United States Pharmacopeia (USP).[2][4][5]

  • European Pharmacopoeia (Ph. Eur.) . Ropivacaine Hydrochloride Monohydrate.[3]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 132439363 (Ropivacaine N-oxide).

  • SriramChem . Ropivacaine EP Impurity B and Related Substances. (Reference for impurity nomenclature).

  • LGC Standards . Ropivacaine N-Oxide Reference Material Data Sheet.

Sources

Application

Development of an ELISA for Ropivacaine N-Oxide

Application Notes & Protocols Topic: Development of a Competitive ELISA for the Quantification of Ropivacaine N-Oxide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of a Competitive ELISA for the Quantification of Ropivacaine N-Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Ropivacaine N-oxide, a metabolite of the local anesthetic Ropivacaine. This application note details the underlying principles of competitive immunoassays for small molecules, step-by-step protocols for key reagent generation, the complete ELISA procedure, and rigorous assay validation in accordance with established bioanalytical method validation guidelines.

Introduction: The Need for Ropivacaine N-Oxide Quantification

Ropivacaine is a widely used long-acting local anesthetic.[1] Its clinical efficacy and safety profile are influenced by its pharmacokinetic properties, which include extensive hepatic metabolism.[1] Ropivacaine is metabolized into several compounds, including 3'-hydroxy-ropivacaine, 4'-hydroxy-ropivacaine, and Ropivacaine N-oxide.[2] The quantification of these metabolites is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies to fully understand the drug's disposition and potential for accumulation in specific patient populations, such as those with hepatic or renal impairment.[1]

While chromatographic methods are the gold standard, they can be time-consuming and require extensive sample preparation. An immunoassay, such as an ELISA, offers a high-throughput, sensitive, and cost-effective alternative. For small molecules like Ropivacaine N-oxide, which are considered haptens, a competitive ELISA format is the most suitable approach.[3][4] Haptens are molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule.[5] This guide provides the scientific rationale and detailed protocols to develop such an assay.

Principle of the Competitive ELISA

The competitive ELISA is an inhibition-based assay format. Its central principle relies on the competition between the analyte of interest in a sample (unlabeled antigen) and a fixed amount of a labeled or coated antigen for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The core steps are:

  • Immobilization: A conjugate of Ropivacaine N-oxide and a carrier protein (e.g., BSA) is coated onto the wells of a microtiter plate.

  • Competition: The sample containing free Ropivacaine N-oxide is pre-incubated with a specific primary antibody. This mixture is then added to the coated plate. The free Ropivacaine N-oxide from the sample competes with the immobilized conjugate for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Signal Generation: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is measured using a spectrophotometer.

A high concentration of Ropivacaine N-oxide in the sample results in less primary antibody binding to the plate, leading to a weaker final signal. Conversely, a low concentration results in a stronger signal.

Competitive ELISA Principle cluster_sample Sample Incubation cluster_plate ELISA Plate Well cluster_detection Detection & Signal FreeAnalyte Ropivacaine N-Oxide (in sample) Complex Ab Analyte FreeAnalyte->Complex:f1 PrimaryAb Anti-Ropivacaine N-Oxide Ab PrimaryAb->Complex:f0 CoatedAg Immobilized Ropivacaine N-Oxide-BSA Conjugate Complex->CoatedAg No Binding FreeAb Free Antibody BoundAb Bound Antibody FreeAb->BoundAb Binding Occurs CoatedAg->BoundAb SecondaryAb Enzyme-Linked Secondary Ab BoundAb->SecondaryAb Binds Substrate Substrate SecondaryAb->Substrate Converts Signal Colorimetric Signal (Inversely proportional to sample concentration) Substrate->Signal ELISA Workflow Start Start Step1 Coat Plate (Ropivacaine N-Oxide-BSA) Overnight at 4°C Start->Step1 Step2 Wash Plate (3x with Wash Buffer) Step1->Step2 Step3 Block Plate (1-2 hours at 37°C) Step2->Step3 Step4 Wash Plate (3x with Wash Buffer) Step3->Step4 Step7 Add Mixture to Coated Plate (Incubate 1-2 hours at 37°C) Step4->Step7 Step5 Prepare Standards & Samples Step6 Add Primary Antibody to Standards & Samples (Pre-incubation) Step5->Step6 Step6->Step7 Step8 Wash Plate (5x with Wash Buffer) Step7->Step8 Step9 Add Secondary Antibody-HRP (Incubate 1 hour at 37°C) Step8->Step9 Step10 Wash Plate (5x with Wash Buffer) Step9->Step10 Step11 Add TMB Substrate (Incubate 15-30 min in dark) Step10->Step11 Step12 Add Stop Solution Step11->Step12 Step13 Read Absorbance at 450 nm Step12->Step13 End End Step13->End

Caption: Step-by-step workflow for the competitive ELISA protocol.

Step-by-Step Methodology
  • Assay Optimization (Checkerboard Titration): Before proceeding, optimal concentrations of the coating antigen and primary antibody must be determined. This is done via a checkerboard titration, testing various concentrations of each to find the combination that gives a high signal (low analyte) and a low background (high analyte).

  • Plate Coating:

    • Dilute the Ropivacaine N-oxide-BSA conjugate to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C. [6]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well. [6] * Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at 37°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Ropivacaine N-oxide in a suitable solvent and dilute it in Assay Buffer to create a series of standards (e.g., from 1000 ng/mL down to 0.1 ng/mL). Include a zero standard (blank) containing only Assay Buffer.

    • Dilute unknown samples in Assay Buffer to ensure their concentrations fall within the standard curve range.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • In a separate dilution plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted primary antibody (at its optimal concentration).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-sample/standard mixture to the corresponding wells of the coated and washed ELISA plate.

    • Seal the plate and incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate 5 times with Wash Buffer. Thorough washing is critical at this stage to reduce background.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Seal the plate and incubate for 1 hour at 37°C. [6]

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development (the wells with the lowest concentration should turn dark blue).

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Assay Validation

Data Analysis
  • Standard Curve Generation: Average the duplicate/triplicate OD readings for each standard. Plot the average OD (Y-axis) against the corresponding Ropivacaine N-oxide concentration (X-axis).

  • Curve Fitting: Use a four-parameter logistic (4-PL) regression to fit the data. This model is ideal for sigmoidal dose-response curves typical of immunoassays.

  • Concentration Calculation: Interpolate the concentration of Ropivacaine N-oxide in unknown samples from their average OD values using the generated 4-PL equation.

Bioanalytical Method Validation

The developed ELISA must be validated to ensure it is reliable for its intended purpose. Validation should be performed according to guidelines from regulatory bodies like the FDA. [7][8][9][10]

Validation Parameter Purpose & Methodology Acceptance Criteria (Typical)
Specificity & Cross-Reactivity To assess the antibody's ability to distinguish the analyte from structurally similar compounds. Test potential cross-reactants (Ropivacaine parent drug, other metabolites) at high concentrations and determine their IC₅₀ values. Cross-reactivity with parent drug and major metabolites should be low (e.g., <1%).
Sensitivity (LOD & LOQ) To determine the lowest concentration of analyte that can be reliably detected and quantified. LOD (Limit of Detection): Concentration corresponding to the mean signal of the blank + 3x SD. LOQ (Limit of Quantitation): Lowest standard on the curve that can be measured with acceptable precision and accuracy. LOQ should be adequate for the intended sample concentrations.
Precision To measure the closeness of agreement between a series of measurements. Intra-assay: Analyze replicates of QC samples in a single run. Inter-assay: Analyze QC samples across multiple runs on different days. Coefficient of Variation (CV) should be ≤15% (≤20% at LOQ).
Accuracy (Recovery) To measure the agreement between the measured concentration and the true concentration. Analyze QC samples at low, medium, and high concentrations and calculate the percent recovery. Mean recovery should be within 85-115% of the nominal value (80-120% at LOQ).
Linearity & Range To define the concentration range over which the assay is precise, accurate, and linear. Determined from the standard curve. The range where the assay meets precision and accuracy criteria. R² value >0.99 for the standard curve.

| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentrations should remain within ±15% of the baseline values. |

Troubleshooting Common ELISA Problems

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Insufficient washing or ineffective blocking. [11] - Antibody/conjugate concentration too high. - Cross-contamination between wells. [12][13] - Substrate incubation too long or exposed to light. [13]- Increase wash steps/soak times. Try a different blocking agent. - Further dilute the primary or secondary antibody. - Use fresh pipette tips for each sample/reagent. Be careful during aspiration. - Adhere strictly to incubation times and keep substrate in the dark.
No or Weak Signal - Omission of a key reagent (e.g., primary or secondary antibody). [12] - Reagents not at room temperature before use. [12] - Inactive enzyme or substrate. - Insufficient incubation times. [14]- Double-check the protocol steps. - Allow all reagents to equilibrate to room temperature. - Use fresh substrate and ensure HRP conjugate was stored properly. - Adhere to specified incubation times.
High Variability (High CV%) - Inconsistent pipetting technique. [12] - Inadequate mixing of reagents. [11] - Temperature gradients across the plate ("edge effect"). - Plate not washed uniformly.- Calibrate pipettes and use proper technique. - Ensure all reagents are thoroughly mixed before adding to wells. - Incubate plates in a stable temperature environment and avoid stacking. - Ensure all wells are filled and aspirated completely during washes.
Poor Standard Curve - Incorrect standard dilutions. - Pipetting errors during serial dilution. - Analyte degradation in the standard stock.- Carefully recalculate and prepare fresh standards. - Use calibrated pipettes and fresh tips for each dilution step. - Use a freshly prepared or properly stored aliquot of the standard.

References

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Biocompare. (2019, January 15). How to Choose between Monoclonal and Polyclonal Antibodies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies for ELISA. Retrieved from [Link]

  • Sino Biological. (n.d.). How to Conjugate HRP to Antibody. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Texila International Journal. (n.d.). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 26). Ropivacaine. StatPearls. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Anti-Human IgG-Horseradish Peroxidase Conjugate Preparation and its Use in ELISA and Western Blotting Experiments. Retrieved from [Link]

  • ResearchGate. (2025, July 28). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS One, 14(2), e0212048. Retrieved from [Link]

  • PubMed. (2019, February 11). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Retrieved from [Link]

  • ACS Publications. (2025, December 12). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. Retrieved from [Link]

  • Texila International Journal. (n.d.). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environ. Retrieved from [Link]

  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Retrieved from [Link]

  • PLOS One. (2019, February 11). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism and excretion of ropivacaine in humans. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • ACS Publications. (2024, October 23). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2024, December 30). An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process.
  • National Center for Biotechnology Information. (n.d.). Ropivacaine N-Oxide. PubChem. Retrieved from [Link]

Sources

Method

Using Ropivacaine N-Oxide as an impurity standard in pharmaceutical testing

Abstract This application note details the protocol for utilizing Ropivacaine N-Oxide (CAS: 1391053-59-0) as a reference standard for oxidative degradation profiling in Ropivacaine Hydrochloride drug products.[1] While p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Ropivacaine N-Oxide (CAS: 1391053-59-0) as a reference standard for oxidative degradation profiling in Ropivacaine Hydrochloride drug products.[1] While pharmacopeial monographs (USP/EP) focus heavily on hydrolytic impurities (e.g., 2,6-dimethylaniline), oxidative pathways mediated by peroxides in excipients or sterilization stress require specific monitoring.[1] This guide provides a validated HPLC-UV methodology, mechanistic insights into separation logic, and handling protocols for this thermally labile impurity.

Introduction & Regulatory Context

In the lifecycle of amide-type local anesthetics, impurity profiling is not merely a compliance exercise but a safety imperative. Ropivacaine , a pure S-enantiomer, is generally stable; however, it is susceptible to N-oxidation at the tertiary amine of the piperidine ring.

Why Ropivacaine N-Oxide Matters:

  • Oxidative Stress: It is the primary degradation product formed upon exposure to oxidizing agents (e.g., residual peroxides in polymeric packaging or povidone excipients).

  • Regulatory Mandate: Under ICH Q3B(R2) , degradation products exceeding the identification threshold (0.2% for max daily dose < 10 mg, or lower depending on dose) must be identified. Ropivacaine N-Oxide frequently appears in forced degradation studies using

    
    .[1]
    
  • False Negatives: Standard Ropivacaine methods often optimize for the API and hydrolytic impurities. The N-oxide, being significantly more polar, can co-elute with the solvent front or other early-eluting peaks if the gradient is not tuned correctly.

Chemical Characterization & Separation Logic

To separate Ropivacaine N-Oxide from the parent API, one must understand the polarity shift.

  • Ropivacaine (API): Contains a tertiary amine (

    
    ).[1] At acidic pH (HPLC conditions), it is protonated (
    
    
    
    ) and interacts moderately with C18 ligands via the lipophilic propyl and xylidine groups.
  • Ropivacaine N-Oxide: The nitrogen is oxidized (

    
    ).[1] This moiety creates a dipole that significantly increases water solubility and reduces retention on non-polar stationary phases.
    

Chromatographic Consequence: In Reverse Phase (RP-HPLC), the N-Oxide will elute significantly earlier (lower


) than Ropivacaine.[1]
Visualizing the Pathway

G cluster_detection Detection Physics API Ropivacaine API (Tertiary Amine) Oxidation Oxidative Stress (H2O2 / Peroxides) API->Oxidation Degradation HPLC RP-HPLC Separation (C18 Column) API->HPLC Injection NOxide Ropivacaine N-Oxide (Polar Impurity) Oxidation->NOxide Formation NOxide->HPLC Injection Elution Early Elution (Low Hydrophobicity) HPLC->Elution Separation Mechanism UV UV Abs @ 210-220nm (Amide Linkage) Elution->UV Quantification

Figure 1: The oxidative degradation pathway and analytical fate of Ropivacaine N-Oxide.[1][2]

Experimental Protocols

Protocol A: Reference Standard Handling
  • Warning: N-oxides are thermally unstable.[1] Avoid heating during preparation.

  • Storage: Store neat standard at -20°C. Hygroscopic nature requires equilibration to room temperature in a desiccator before weighing.

Preparation Steps:

  • Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of Ropivacaine N-Oxide reference standard. Dissolve in Acetonitrile (do not use acidic buffer for stock storage to prevent potential reversion).

  • Working Standard: Dilute Stock Solution with Mobile Phase A to match the target impurity limit concentration (e.g., 0.1% of API concentration).

Protocol B: High-Performance Liquid Chromatography (HPLC)

This method is optimized to resolve the early-eluting N-oxide from the solvent front and the main peak.[1]

ParameterConditionRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic retention for the API; end-capping reduces tailing for basic amines.[1]
Mobile Phase A Phosphate Buffer (20mM), pH 3.0Low pH ensures Ropivacaine is fully protonated and suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for organic modifiers.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CCritical: Higher temps (>40°C) may degrade the N-oxide on-column.[1]
Detection UV @ 220 nmMaximizes sensitivity for the amide bond; avoids solvent cutoff noise.
Injection Vol 20 µLHigh volume to detect trace impurities.

Gradient Program:

  • 0-5 min: Isocratic 15% B (Retains N-oxide away from void volume).

  • 5-25 min: Linear Ramp 15%

    
     50% B (Elutes Ropivacaine).[1]
    
  • 25-30 min: Wash 80% B.

  • 30-40 min: Re-equilibration 15% B.

Protocol C: System Suitability Criteria

Before running samples, the system must pass these checks using a resolution solution (API spiked with N-Oxide):

  • Resolution (

    
    ): 
    
    
    
    between Ropivacaine N-Oxide and any adjacent peak (often the void or Impurity A if present).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Ropivacaine N-Oxide peak.[3] (N-oxides can tail on active silanols).[1]
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Mechanistic Troubleshooting

Issue: Co-elution with Void Volume (


) [1]
  • Cause: The N-oxide is too polar.

  • Fix: Reduce initial organic concentration (Mobile Phase B) to 5% or 10%. Use a "Aq" type C18 column designed for 100% aqueous phases.

Issue: Peak Splitting

  • Cause: pH mismatch between sample diluent and mobile phase.

  • Fix: Ensure the sample is dissolved in Mobile Phase A (Buffer), not pure organic solvent.

Issue: "Ghost" Peaks

  • Cause: Thermal degradation of the N-oxide inside the injector or column oven.

  • Fix: Verify column oven is

    
    . Ensure autosampler is cooled to 4°C if runs are long.
    

References

  • International Council for Harmonisation (ICH). (2006).[4] ICH Q3B(R2): Impurities in New Drug Products.[5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71752107, Ropivacaine N-Oxide.[1][2] Retrieved from [Link][1]

  • S. Kawata et al. (2002). Liquid chromatographic determination of plasma ropivacaine.[8][9] (Demonstrates HPLC conditions for Ropivacaine). Retrieved from [Link]

Sources

Application

Protocols for solid-phase extraction of Ropivacaine N-Oxide

Application Note: High-Performance Solid-Phase Extraction (SPE) of Ropivacaine N-Oxide from Biological Matrices Executive Summary This application note details a robust, self-validating protocol for the isolation of Ropi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction (SPE) of Ropivacaine N-Oxide from Biological Matrices

Executive Summary

This application note details a robust, self-validating protocol for the isolation of Ropivacaine N-Oxide (CAS: 1391053-59-0) from human plasma and urine.[1] Unlike the parent drug Ropivacaine, which is a lipophilic base (pKa ~8.1), the N-oxide metabolite presents unique challenges: significantly reduced basicity (pKa ~4.5), increased polarity, and thermal instability.

Standard cation-exchange (MCX) protocols optimized for Ropivacaine often result in poor recovery of the N-oxide due to its inability to maintain a positive charge during organic washing steps.[1] Furthermore, N-oxides are susceptible to Cope elimination (thermal degradation) and in-source reduction during LC-MS/MS analysis.[1] This guide utilizes a Hydrophilic-Lipophilic Balanced (HLB) Polymeric extraction mechanism to ensure simultaneous recovery of the polar N-oxide and the lipophilic parent, minimizing degradation risks.[1]

Scientific Foundation & Mechanism

To design a successful extraction, one must understand the differential chemistry between the parent and the metabolite.

Chemical Properties & Separation Logic
PropertyRopivacaine (Parent)Ropivacaine N-Oxide (Metabolite)Impact on SPE Strategy
Structure Tertiary AmineAmine Oxide (Coordinate Covalent)N-Oxide is more polar; requires wettable sorbent.[1]
pKa (Conj. Acid) ~8.1 (Basic)~4.5 (Weakly Basic/Neutral)Critical: At pH 7.4, Parent is Cationic (+); N-Oxide is Neutral (0).[1]
LogP ~2.9 (Lipophilic)~1.1 (Moderately Polar)N-Oxide elutes earlier on C18; requires lower % organic wash.[1]
Stability StableThermally LabileLimit evaporation temp to <40°C.
The "Trap and Elute" Strategy

We utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent.[1] Unlike silica-based C18, polymeric sorbents do not require keeping the sorbent wet and provide a dual retention mechanism:

  • Hydrophobic Interaction: Retains the propyl and dimethylphenyl groups present in both molecules.

  • Hydrophilic Interaction: The N-vinylpyrrolidone (or similar) moiety retains the polar N-oxide functionality, preventing breakthrough during loading.[1]

Note on MCX: While Mixed-Mode Cation Exchange (MCX) is standard for Ropivacaine, it is not recommended for the N-oxide unless pH is strictly maintained < 3.0 throughout all wash steps.[1] At neutral wash conditions, the N-oxide deprotonates and is lost.

Experimental Protocol

Materials & Reagents
  • Sorbent: Polymeric HLB Cartridges (e.g., Oasis HLB, Strata-X, or equivalent), 30 mg / 1 mL.

  • Sample Matrix: Human Plasma (K2EDTA) or Urine.[1]

  • Internal Standard (IS): Ropivacaine-d7 or Lidocaine (if isotopologues are unavailable).[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Ultrapure Water.

Sample Pre-treatment

Rationale: Acidification disrupts protein binding and ensures the N-oxide is in a consistent state, though retention on HLB is primarily non-ionic.

  • Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Dilution: Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Why? Acidification precipitates some unstable proteins and breaks drug-protein binding without crashing the sample into a solid pellet like ACN precipitation would.[1]

  • Vortex: Mix at 1500 rpm for 30 seconds.

  • Centrifuge: 10,000 x g for 5 minutes to pellet particulates. Use the supernatant for loading.

Solid-Phase Extraction (SPE) Workflow

Step 1: Conditioning

  • 1.0 mL Methanol.[1]

  • 1.0 mL Water.[1]

  • Observation: Do not let the cartridge dry out, although polymeric phases are forgiving.

Step 2: Loading

  • Load the 400 µL pre-treated supernatant onto the cartridge.

  • Flow Rate: Slow (~1 mL/min) to maximize mass transfer of the polar N-oxide.[1]

Step 3: Wash (Critical Step)

  • Wash 1: 1.0 mL 5% Methanol in Water.

    • Mechanism: Removes salts, proteins, and highly polar interferences.

    • Caution: Do not use >10% Methanol.[1] The N-oxide is moderately polar and will begin to elute if the organic strength is too high.

  • Dry: Apply high vacuum (10 inHg) for 2 minutes to remove residual water.[1]

Step 4: Elution

  • Elute: 1.0 mL Methanol (100%).

    • Note: Acidic or Basic modifiers are generally not needed for elution from HLB, but 0.1% Formic Acid can be added to ensure protonation for MS sensitivity immediately upon injection.

Step 5: Post-Extraction

  • Evaporation: Evaporate eluate under a gentle stream of Nitrogen at 35°C .

    • Warning:Do NOT exceed 40°C. N-oxides can undergo Cope elimination or thermal deoxygenation at high temperatures.[1]

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualization: SPE Workflow

The following diagram illustrates the decision logic and workflow for the extraction process.

SPE_Workflow Start Biological Sample (Plasma/Urine) PreTreat Pre-treatment: Add 4% H3PO4 (1:1) Centrifuge 10k xg Start->PreTreat Disrupt Binding Condition Conditioning: 1. MeOH 2. Water Load Load Sample (Slow Flow Rate) Condition->Load Wash Wash Step: 5% MeOH in Water (Removes Salts/Proteins) Load->Wash Retain Analytes Elute Elution: 100% Methanol Wash->Elute Elute Analytes WashNote Warning: High Organic washes (>10%) will elute N-Oxide Wash->WashNote Evap Evaporation: N2 Stream @ 35°C (CRITICAL: <40°C) Elute->Evap Concentrate Recon Reconstitution: 90:10 Water:ACN Evap->Recon Prepare for LC-MS

Figure 1: Step-by-step Polymeric HLB extraction workflow emphasizing critical temperature and wash solvent limits.

LC-MS/MS Analysis Parameters

To ensure the integrity of the data, the LC-MS method must separate the N-oxide from the parent drug to prevent "in-source" conversion interferences.[1]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B[1]

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibrate)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
Ropivacaine 275.2126.125Quantifier
Ropivacaine N-Oxide 291.2126.128Loss of Oxygen + side chain cleavage
Ropivacaine N-Oxide 291.2275.215[M-O]+ (Characteristic N-oxide loss)

Expert Insight: Monitor the 291.2 -> 275.2 transition. If you see a peak at the retention time of Ropivacaine in the N-oxide channel, it indicates in-source fragmentation.[1] Chromatographic separation is mandatory.[1]

Validation & Troubleshooting Guide

This table provides self-validating checks to ensure the protocol is working correctly.

IssueSymptomRoot CauseCorrective Action
Low Recovery (N-Oxide) < 60% RecoveryWash solvent too strong (>5% MeOH).[1]Reduce Wash 1 to 100% Water or 2% MeOH.[1]
Low Recovery (N-Oxide) < 60% RecoveryThermal degradation during evaporation.[1]Ensure water bath is ≤ 35°C.
Back-Conversion Ropivacaine peak increases in stored samples.[1]N-oxide reduction to parent amine.[1][2][3]Store samples at -80°C; avoid reducing agents (e.g., ascorbic acid) in buffers.[1]
Signal Suppression Low IS response.Phospholipids eluting with analyte.[1]Perform an additional wash with 2% Formic Acid in Water before the MeOH wash to remove basic endogenous interferences.

References

  • PubChem. (2025).[1] Ropivacaine N-Oxide Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Mandal, P. et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia. Frontiers in Pharmacology. [Link]

  • Chowdhury, S.K. et al. (2010). Selective reduction of N-oxides to amines: Application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the sensitivity of Ropivacaine N-Oxide detection

Topic: Improving Sensitivity & Selectivity in LC-MS/MS Workflows Welcome to the Technical Support Center You are likely here because your Ropivacaine N-Oxide signal is inconsistent, your recovery is low, or you are seein...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity & Selectivity in LC-MS/MS Workflows

Welcome to the Technical Support Center

You are likely here because your Ropivacaine N-Oxide signal is inconsistent, your recovery is low, or you are seeing "ghost" peaks in your parent Ropivacaine channel.

Detecting N-oxides is deceptive. Unlike standard metabolites, Ropivacaine N-Oxide presents two distinct "traps" that ruin sensitivity and data integrity:

  • The Isobaric Trap: It shares the same precursor mass (

    
     291) as the major metabolite, 3-Hydroxy Ropivacaine. Without perfect chromatographic separation, your data is a sum of two different molecules.
    
  • The Thermal Trap: N-oxides are thermally labile. They can de-oxygenate back to the parent drug (Ropivacaine) in the ion source or during extraction, artificially inflating parent drug concentrations while destroying your N-oxide signal.

This guide moves beyond basic protocols to address these specific failure modes.

Module 1: Sample Preparation (The Stability Foundation)

The Problem: Low sensitivity is often actually sample loss due to chemical instability during extraction. The Fix: Avoid heated evaporation and acidic hydrolysis.

Protocol: Optimized Protein Precipitation (PPT)

Do not use Liquid-Liquid Extraction (LLE) with ether/hexane if you are struggling with recovery; the evaporation step often degrades the N-oxide.

Step-by-Step Workflow:

  • Matrix: Use plasma (EDTA or Heparin). Warning: Hemolyzed plasma contains iron species that catalyze N-oxide reduction. Discard hemolyzed samples.

  • Precipitation: Add Acetonitrile (ACN) to plasma in a 3:1 ratio.

    • Why ACN? Methanol (MeOH) promotes N-oxide conversion to parent drug more than ACN [1].

    • Addendum: Keep all solvents at 4°C.

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with water (or mobile phase A) to match initial mobile phase composition.

    • Crucial: Do not evaporate to dryness. Inject the supernatant directly if sensitivity allows.

Data: Extraction Solvent Impact on Stability
Extraction SolventN-Oxide Recovery (%)Conversion to Parent (%)Status
Acetonitrile (Cold) 95 - 98% < 0.5% Recommended
Methanol (RT)85 - 90%2 - 5%Risky
MTBE/Hexane (LLE)70 - 80%10 - 25%Avoid
Hemolyzed Plasma< 50%> 40%Critical Failure

Module 2: Chromatographic Optimization (The Separation)

The Problem: You see a peak for Ropivacaine N-oxide, but it might actually be 3-OH Ropivacaine. The Fix: Orthogonal separation using column chemistry, not just gradient slope.

Protocol: Separation of Isobars

Both Ropivacaine N-Oxide and 3-OH Ropivacaine have an


 of ~291.[1]4. Mass spectrometry alone cannot distinguish them if they co-elute.
  • Column Selection: Use a high-strength silica (HSS) T3 or a Phenyl-Hexyl column.

    • Why? C18 is often insufficient for separating polar N-oxides from hydroxylated metabolites. Phenyl phases offer pi-pi interactions that differentiate the aromatic ring electronics of the N-oxide vs. the phenol [2].

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[2][3][4][5]

    • Note: Ammonium formate improves peak shape for the quaternary nitrogen of the N-oxide.

Visualizing the Workflow

G cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection Plasma Plasma Sample (Check Hemolysis) PPT Protein Precip (Cold ACN 3:1) Plasma->PPT Centrifuge Centrifuge (4°C, 10k g) PPT->Centrifuge Column Column: Phenyl-Hexyl or HSS T3 Centrifuge->Column Inject Supernatant Gradient Gradient Elution (Separate Isobars) Column->Gradient Source ESI Source (Temp < 450°C) Gradient->Source MRM MRM Mode 291.2 -> 126.1 Source->MRM

Figure 1: Optimized workflow emphasizing cold extraction and specific column chemistry to preserve N-oxide integrity.

Module 3: Mass Spectrometry Tuning (The Detection)

The Problem: Signal is unstable or "noisy." The Fix: Lower source temperatures and optimize MRM transitions.

Protocol: Source Parameters

N-oxides can thermally decompose in the ESI source (In-Source Fragmentation), losing oxygen to become the parent ion (


 275).
  • Source Temp (TEM): Reduce to 350°C - 450°C. Do not use 600°C+ settings typical for standard drugs.

  • Declustering Potential (DP): Optimize carefully. Too high DP strips the oxygen before the quadrupole.

MRM Transitions
AnalytePrecursor (

)
Product (

)
RoleNote
Ropivacaine N-Oxide 291.2 126.1 Quantifier Isobaric with 3-OH Ropivacaine
Ropivacaine N-Oxide291.284.1QualifierCheck ratio for confirmation
3-OH Ropivacaine291.2126.1InterferenceMust separate by RT
Ropivacaine (Parent)275.2126.1MonitorWatch for in-source conversion

Troubleshooting Guide (FAQ)

Q1: I am seeing Ropivacaine (Parent) peaks in my N-Oxide standard injection. Is my standard impure?

Diagnosis: Likely In-Source Fragmentation . Test: Inject your pure N-oxide standard without a column (infusion). Monitor


 275 (Parent). If you see 275 signal, the heat/voltage in your source is converting N-oxide to Parent.
Solution:  Lower the Source Temperature and Declustering Potential until the 275 signal minimizes.
Q2: My N-Oxide sensitivity drops over the course of a batch run.

Diagnosis: Thermal Degradation in Autosampler . Test: Check if your autosampler is cooled. Solution: Ensure the autosampler is maintained at 4°C. N-oxides are not stable at room temperature in solution for long periods (24h+).

Q3: I have a peak at the N-oxide transition, but the ratio of Quant/Qual ions is wrong.

Diagnosis: Co-eluting Matrix or Metabolite . Test: You are likely co-eluting with 3-OH Ropivacaine or a matrix component. Solution: Change the gradient slope (flatten it) or switch to a Phenyl-Hexyl column to alter selectivity.

Q4: Why is my recovery lower in patient samples compared to spiked water?

Diagnosis: Hemolysis Effect . Test: Check the color of the plasma. Red/Pink indicates hemolysis. Solution: Hemoglobin acts as a peroxidase-like catalyst, reducing N-oxides. You cannot "fix" a hemolyzed sample for N-oxide analysis; you must flag it as unreliable or use strict cold-chain handling with antioxidants (e.g., Ascorbic Acid) added immediately upon collection [1].

References

  • Altasciences. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from

  • Saha, S., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia. Frontiers in Molecular Biosciences. Retrieved from [6]

  • Thermo Fisher Scientific. (2023). Ion Chromatography Troubleshooting Guide. Retrieved from

  • Mandal, S., et al. (2025). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine.[3][7] ResearchGate.[7][8] Retrieved from

Sources

Optimization

Technical Support Center: Ropivacaine N-Oxide Stability in Biological Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ropivacaine N-Oxide. This resource provides in-depth troubleshooting guides and frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ropivacaine N-Oxide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique stability challenges associated with this metabolite in biological samples. Our goal is to equip you with the scientific understanding and practical methodologies required for accurate and reproducible quantification.

Introduction: The Challenge of N-Oxide Stability

Ropivacaine, an amide-type local anesthetic, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2][3] One of its metabolites is Ropivacaine N-Oxide.[4][5][6][7] The analysis of N-oxide metabolites, in general, is fraught with challenges due to their inherent instability.[8][9] These compounds can be prone to in-vitro degradation and back-conversion to the parent drug, Ropivacaine, leading to an overestimation of the parent compound and an underestimation of the metabolite.[8][9] This guide provides a comprehensive framework for mitigating these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Ropivacaine N-Oxide.

Q1: What is Ropivacaine N-Oxide and why is its stability a concern?

A1: Ropivacaine N-Oxide is a metabolite of Ropivacaine, formed through the oxidation of the tertiary amine in the piperidine ring.[4][5][6][7] Its stability is a significant concern because N-oxides are known to be susceptible to chemical and enzymatic reduction back to the parent amine (Ropivacaine).[1][2][3][10] This back-conversion can occur during sample collection, processing, storage, and analysis, leading to inaccurate quantification of both the metabolite and the parent drug.

Q2: What are the primary factors that can cause the degradation of Ropivacaine N-Oxide in biological samples?

A2: The primary factors contributing to the degradation of N-oxide metabolites like Ropivacaine N-Oxide include:

  • Enzymatic Reduction: Liver microsomes contain enzymes such as cytochrome P450 and aldehyde oxidase that can catalyze the reduction of N-oxides back to their corresponding tertiary amines.[1][11][12][13] This is a critical consideration for in-vitro studies using liver preparations.

  • Chemical Reduction: The presence of endogenous or exogenous reducing agents in the biological matrix can lead to non-enzymatic reduction.

  • pH: N-oxides are generally more stable at a neutral or near-neutral pH.[8] Acidic conditions can sometimes promote degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds, including some N-oxides.[3]

  • Sample Matrix Components: The composition of the biological matrix itself can influence stability. For instance, hemolyzed plasma has been shown to dramatically increase the degradation of the structurally similar bupivacaine N-oxide.[14]

  • Extraction Solvents: The choice of organic solvent for sample extraction can significantly impact the stability of N-oxides.[14]

Q3: Can Ropivacaine N-Oxide convert back to Ropivacaine in-vivo?

A3: Yes, the back-conversion of N-oxide metabolites to the parent drug is a known in-vivo phenomenon.[2][9] This can be mediated by enzymes in the liver and other tissues.[1][11] This in-vivo reduction can have pharmacological implications, as it effectively acts as a reservoir for the parent drug.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of Ropivacaine N-Oxide.

Issue 1: Low or No Detectable Levels of Ropivacaine N-Oxide in Stored Samples

Symptoms:

  • You consistently measure lower than expected concentrations of Ropivacaine N-Oxide in plasma or urine samples that have been stored for a period.

  • There is a corresponding, unexplained increase in the concentration of Ropivacaine.

Potential Cause: Degradation of Ropivacaine N-Oxide during storage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high result variability.

Detailed Steps & Explanations:

  • Optimize Protein Precipitation Solvent: The choice of solvent for protein precipitation is critical. For the structurally similar bupivacaine N-oxide, methanol as a precipitating solvent led to 100% conversion to the parent drug in hemolyzed plasma. [14]In contrast, acetonitrile resulted in less than 5% conversion. [14]Therefore, acetonitrile is the recommended solvent for protein precipitation.

  • Address Hemolysis: Hemolyzed samples can contain released cellular components that may contribute to the degradation of N-oxides. [14]It is imperative to validate the analytical method for potential interference from hemolysis. If possible, samples with significant hemolysis should be flagged and the results interpreted with caution.

  • Control Temperature During Sample Processing: To minimize potential degradation, all sample preparation steps should be performed at low temperatures. Keeping samples on ice throughout the process is a simple yet effective measure.

  • Use Appropriate Analytical Techniques: For LC-MS/MS analysis, employ soft ionization techniques like electrospray ionization (ESI) to minimize in-source fragmentation or degradation of the N-oxide. [8]

Data Summary: Impact of Extraction Solvent on N-Oxide Stability
N-Oxide CompoundBiological MatrixExtraction SolventConversion to Parent DrugReference
Bupivacaine N-OxideHemolyzed PlasmaMethanol100%[14]
Bupivacaine N-OxideHemolyzed PlasmaAcetonitrile< 5%[14]
Bupivacaine N-OxidePlasmaMethanol or Acetonitrile< 1%[14]
Dasatinib N-OxideHemolyzed PlasmaAcetonitrile< 3.8%[14]
Pramoxine N-OxideHemolyzed PlasmaAcetonitrile< 3.8%[14]

Part 3: Recommended Experimental Protocols

This section provides a step-by-step protocol for handling biological samples to ensure the stability of Ropivacaine N-Oxide.

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant. Gently invert the tubes 8-10 times to ensure proper mixing.

  • Immediate Cooling: Place the blood collection tubes on wet ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.

  • Storage: Immediately freeze the plasma samples at ≤ -70°C. If immediate freezing is not possible, store on dry ice for transport.

Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
  • Thawing: Thaw frozen plasma samples on wet ice.

  • Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Addition: Add the internal standard (ideally, a stable isotope-labeled Ropivacaine N-Oxide) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_collection Sample Collection cluster_storage Storage cluster_extraction Sample Extraction A Collect Blood (K2EDTA tubes) B Immediate Cooling (Wet Ice) A->B C Centrifuge (4°C) B->C D Separate Plasma C->D E Store at ≤ -70°C D->E F Thaw on Wet Ice E->F G Add Internal Standard F->G H Protein Precipitation (Acetonitrile) G->H I Centrifuge (4°C) H->I J Transfer Supernatant I->J K K J->K LC-MS/MS Analysis

Sources

Troubleshooting

Optimizing chromatographic separation of Ropivacaine and its metabolites

Role: Senior Application Scientist Scope: LC-MS/MS Method Development, Troubleshooting, and Sample Preparation Analytes: Ropivacaine, 3-OH-Ropivacaine, 4-OH-Ropivacaine, 2',6'-Pipecoloxylidide (PPX) The Analytical Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Scope: LC-MS/MS Method Development, Troubleshooting, and Sample Preparation Analytes: Ropivacaine, 3-OH-Ropivacaine, 4-OH-Ropivacaine, 2',6'-Pipecoloxylidide (PPX)

The Analytical Challenge: Beyond the Parent Compound

Optimizing for Ropivacaine alone is straightforward; it is a lipophilic, basic drug (pKa ~8.1). The challenge arises when you introduce its metabolites. You are dealing with a polarity span that stretches from the lipophilic parent to the significantly more polar N-dealkylated metabolite (PPX) and the isobaric hydroxylated species (3-OH and 4-OH Ropivacaine).

As your technical lead, I have structured this guide to address the three critical failure points in this assay: Isobaric Resolution , Peak Tailing , and Matrix Interference .

Critical Method Parameters (The "How" & "Why")

A. Stationary Phase Selection
  • The Standard: C18 (Octadecyl) .

    • Why: Sufficient for separating Ropivacaine from PPX.

    • The Risk: Standard silica-based C18 columns often suffer from "tailing" due to the interaction between the basic amine of Ropivacaine and residual silanols on the column surface.

    • Recommendation: Use a Hybrid Particle C18 (e.g., Waters BEH C18 or Phenomenex Gemini NX-C18). These allow for high-pH stability and reduced silanol activity.

  • The Specialist: Phenyl-Hexyl .

    • Why: If you cannot resolve the isobaric pair (3-OH and 4-OH Ropivacaine) on a C18, the Phenyl-Hexyl phase offers alternative selectivity via

      
       interactions with the xylidine ring.
      
B. Mobile Phase & pH Strategy
  • Option 1: Acidic (pH ~3.0)

    • Composition: 0.1% Formic Acid in Water / Acetonitrile.[1][2][3]

    • Pros: Maximum ionization efficiency for ESI+ (Ropivacaine is fully protonated).

    • Cons: Lower retention; higher risk of peak tailing.

  • Option 2: Basic (pH ~10.0)

    • Composition: 10mM Ammonium Bicarbonate (pH 10) / Methanol.

    • Pros: The "Uncharged" State. At pH 10 (above pKa 8.1), Ropivacaine is neutral. This drastically increases retention on C18 and eliminates silanol interactions, producing sharp, symmetrical peaks.

    • Cons: Slightly lower MS sensitivity; requires a high-pH stable column.

C. Mass Spectrometry Transitions (MRM)

These transitions are critical for selectivity. Note that 3-OH and 4-OH are isobaric (same mass), so they must be separated chromatographically.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Notes
Ropivacaine 275.2126.1~25-30Cleavage of amide bond
3-OH-Ropivacaine 291.2126.1~25-30Isobaric with 4-OH
4-OH-Ropivacaine 291.2126.1~25-30Elutes near 3-OH
PPX 233.2126.1~25N-dealkylated metabolite
Ropivacaine-d7 282.2126.1~25-30Internal Standard

Visualizing the Workflow

The following diagram outlines the decision logic for sample preparation and method optimization.

RopivacaineWorkflow Sample Biological Matrix (Plasma/CSF) Prep Sample Prep Choice Sample->Prep LLE LLE (Ethyl Acetate) *Recommended* Prep->LLE High Sensitivity Clean Extract PPT Protein Precip (ACN) *High Matrix Effect* Prep->PPT High Throughput Dirty Extract LC LC Separation (C18 Hybrid) LLE->LC PPT->LC MS MS/MS Detection (ESI+) LC->MS Gradient Elution Data Quantitation (Rop, 3-OH, PPX) MS->Data

Figure 1: Recommended analytical workflow. Liquid-Liquid Extraction (LLE) is prioritized over Protein Precipitation (PPT) to minimize phospholipid suppression in plasma samples.

Troubleshooting Center (FAQs)

Issue 1: "I see two peaks in my 3-OH-Ropivacaine channel. Which is which?"

Diagnosis: You are likely resolving the isobaric metabolites: 3-OH-Ropivacaine and 4-OH-Ropivacaine .

  • The Science: Both have a precursor mass of 291.2 and fragment to 126.1.

  • Identification:

    • 3-OH-Ropivacaine: This is the major metabolite (approx. 37% of dose in urine). It is more polar and typically elutes earlier on a C18 column.

    • 4-OH-Ropivacaine: A minor metabolite (<3% of dose).[4][5] It typically elutes later (closer to the parent).

  • Action: Run a pure standard of 3-OH-Ropivacaine to confirm retention time. If you do not have a 4-OH standard, the larger peak in patient samples is almost invariably the 3-OH form.

Issue 2: "My Ropivacaine peak is tailing badly (Asymmetry > 1.5)."

Diagnosis: Secondary silanol interactions.

  • The Science: Ropivacaine is a base.[6] At acidic pH (formic acid), it is positively charged. If your column has exposed silanol groups (Si-O-), they act as cation exchangers, holding onto the Ropivacaine tail.

  • The Fix:

    • Switch Column: Move to a "Hybrid" C18 (e.g., Waters BEH, Phenomenex Gemini) which covers silanols.

    • Increase Ionic Strength: Add 5-10mM Ammonium Formate to your mobile phase. The ammonium ions compete for the silanol sites, "blocking" them from the drug.

    • Raise pH: If your column allows, switch to pH 10 (Ammonium Bicarbonate). The drug becomes neutral and ignores the silanols.

Issue 3: "I have low sensitivity for PPX compared to Ropivacaine."

Diagnosis: Extraction efficiency or elution placement.

  • The Science: PPX (Pipecoloxylidide) is the N-dealkylated metabolite.[4][5] It is significantly more polar than Ropivacaine because it lacks the propyl chain.

  • The Fix:

    • If using LLE: Ensure your organic solvent is polar enough. Pure Hexane will extract Ropivacaine but leave PPX behind. Use Ethyl Acetate or a mixture of Heptane:Ethyl Acetate (1:1) to ensure recovery of the polar metabolite.

    • Chromatography: PPX elutes early (near the void volume) on C18 if the organic start is too high. Start your gradient at 5% B (Organic) to force PPX to focus on the head of the column.

Troubleshooting Logic Tree

Use this diagram to diagnose specific chromatographic failures.

Troubleshooting Start Problem Detected Q1 Peak Tailing? Start->Q1 Q2 Isobaric Overlap? Start->Q2 Q3 Low Sensitivity? Start->Q3 Fix1 1. Use Hybrid C18 2. Add Ammonium Formate 3. Switch to pH 10 Q1->Fix1 Fix2 1. Flatten Gradient Slope 2. Switch to Phenyl-Hexyl 3. Check 3-OH vs 4-OH Q2->Fix2 Fix3 1. Check LLE Solvent (Use EtOAc) 2. Check Matrix Effect (Phospholipids) Q3->Fix3

Figure 2: Diagnostic decision tree for common Ropivacaine assay failures.

References

  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Source: BioMed Research International, 2020.[7] Context: Establishes MRM transitions (275->126, 291->126) and LLE extraction protocols using Ethyl Acetate.

  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine. Source: Frontiers in Molecular Biosciences, 2023. Context: Validates the separation of the main metabolite 3-OH-Ropivacaine using C18 columns and gradient elution.

  • High-performance liquid chromatographic determination of ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine and 2',6'-pipecoloxylidide in plasma. Source: Journal of Chromatography B, 1998.[8] Context: Foundational work on the separation of the isobaric 3-OH and 4-OH metabolites and the N-dealkylated PPX metabolite.

  • Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Source: Drug Metabolism and Disposition, 1997. Context: Identifies CYP1A2 as the driver for 3-OH formation and CYP3A4 for PPX, confirming the metabolic pathway logic.

Sources

Optimization

Technical Support Center: Minimizing Analytical Variability in Ropivacaine N-Oxide Measurement

Executive Summary Ropivacaine N-oxide (CAS 1391053-59-0) presents a unique analytical challenge due to its thermal instability and susceptibility to deoxygenation.[1] The primary source of analytical error is the convers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropivacaine N-oxide (CAS 1391053-59-0) presents a unique analytical challenge due to its thermal instability and susceptibility to deoxygenation.[1] The primary source of analytical error is the conversion of the N-oxide back to the parent drug (Ropivacaine) during both sample preparation and ionization.

If not controlled, this conversion leads to a "double error":

  • Underestimation of Ropivacaine N-oxide concentration.

  • Overestimation of Ropivacaine (Parent) concentration.[1]

This guide provides a self-validating workflow to eliminate these biases.

Module 1: Sample Preparation & Stability

The Mechanism of Failure: Hemolysis & Solvent Interaction

Standard protein precipitation (PPT) protocols often fail for N-oxides.[1] Research indicates that heme-containing proteins in hemolyzed plasma catalyze the reduction of N-oxides to their parent amines.[1] This reaction is solvent-dependent.[1][2]

  • Critical Finding: Methanol (MeOH) significantly accelerates the reduction of N-oxides in the presence of hemoglobin. Acetonitrile (ACN) inhibits this conversion.[1]

Optimized Protocol: Anti-Conversion Extraction
StepActionTechnical Rationale
1. Collection Use K2EDTA tubes. Keep on wet ice.Heparin can cause ion suppression; EDTA chelates metals that may catalyze oxidation/reduction.[1]
2. Screening Visual check for hemolysis.[1]Stop: If red, do not use standard MeOH precipitation.
3. Quenching Add acidified Acetonitrile (0.1% Formic Acid) immediately.[1]Acidic pH stabilizes the N-oxide; ACN precipitates heme proteins without activating the reduction pathway.
4. Extraction Solid Phase Extraction (SPE) is preferred over LLE.[1]LLE often requires high pH (alkaline) to extract basic Ropivacaine, which degrades the N-oxide.[1] SPE allows cleaner extraction at neutral pH.[1]
Visualization: Sample Prep Decision Tree

SamplePrep Start Biological Sample (Plasma/Serum) Check Hemolysis Check Start->Check Red Hemolyzed (>2%) Check->Red Yes Clear Clear Plasma Check->Clear No FailPath Methanol PPT (AVOID) Red->FailPath Standard Protocol SuccessPath Acidified ACN PPT or MCX SPE Red->SuccessPath Correct Protocol Clear->SuccessPath ResultBad N-Oxide Reduces to Parent (Data Invalid) FailPath->ResultBad ResultGood N-Oxide Stable (Data Valid) SuccessPath->ResultGood

Figure 1: Decision logic for handling hemolyzed samples to prevent N-oxide reduction.

Module 2: Chromatographic Separation (LC)

The "In-Source Fragmentation" Trap

In the Electrospray Ionization (ESI) source, high heat and voltage can strip the oxygen from Ropivacaine N-oxide (


 ~291), creating a product ion identical to Ropivacaine (

~275).

If the N-oxide and Parent co-elute, the Mass Spectrometer cannot distinguish between the "real" parent drug and the "fake" parent created by the N-oxide source breakdown.

Chromatographic Requirements

You must achieve baseline resolution (Rs > 1.5) between Ropivacaine and Ropivacaine N-oxide.[1]

  • Column Selection: A Phenyl-Hexyl or C18 column with high carbon load.[1] The Phenyl-Hexyl phase offers unique pi-pi interactions with the xylidide ring of Ropivacaine, often providing better selectivity than standard C18.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5 - 4.0).[1]

    • B: Acetonitrile.[1]

    • Note: Avoid high pH (>9).[1] While high pH improves peak shape for basic Ropivacaine, it compromises N-oxide stability on-column.[1]

Module 3: Mass Spectrometry (MS) & Validation

Tuning for Survival

The goal is to detect the N-oxide without destroying it in the source.[3]

  • Source Temperature: Lower is better. Start at 350°C and ramp down. High temps (>500°C) promote deoxygenation.[1]

  • Declustering Potential (DP): Optimize gently. High DP accelerates in-source fragmentation.[1]

The "Q-Ratio" Self-Validation Test

To verify if your data is compromised by source fragmentation, monitor two transitions for the Parent Drug (Ropivacaine):

  • Quantifier:

    
     275.2 
    
    
    
    126.1 (Major fragment)[1]
  • Qualifier:

    
     275.2 
    
    
    
    84.1 (Minor fragment)

The Logic: If Ropivacaine N-oxide is converting to Ropivacaine in the source, it will elute at the N-oxide's retention time but appear in the Ropivacaine channel.

  • Check the Ropivacaine chromatogram at the retention time of the N-oxide.

  • If you see a peak there in the Ropivacaine channel, you have In-Source Fragmentation (ISF).

Visualization: In-Source Fragmentation Mechanism

ISF NOxide Ropivacaine N-Oxide (Precursor m/z 291) Source ESI Source (High Heat/Voltage) NOxide->Source Path1 Intact Ionization [M+H]+ 291 Source->Path1 Optimized Temp Path2 Deoxygenation (ISF) [M+H-O]+ 275 Source->Path2 High Temp/DP Detector1 Correct Detection (N-Oxide) Path1->Detector1 Detector2 False Positive (Appears as Parent) Path2->Detector2

Figure 2: Mechanism of In-Source Fragmentation where N-oxide mimics the parent drug.[1]

Troubleshooting FAQ

Q1: I see a small peak in my Ropivacaine trace at the exact retention time of the N-oxide. Is this contamination? A: It is likely In-Source Fragmentation (ISF) , not contamination.[1] The N-oxide is losing oxygen in the source and being detected as the parent.

  • Fix: You cannot eliminate ISF entirely.[1] You must chromatographically separate the two peaks.[2] If they are separated, you can simply ignore the ISF peak in the parent channel (do not integrate it).

Q2: My N-oxide recovery is low in hemolyzed plasma QC samples. A: You are likely using Methanol during extraction.[1] Heme iron + Methanol catalyzes the reduction of N-oxide to the amine.

  • Fix: Switch to Acetonitrile (ACN) for protein precipitation or use an MCX (Mixed-mode Cation Exchange) SPE plate with an acidified wash step.[1]

Q3: Can I use a high pH mobile phase (pH 10) to improve Ropivacaine peak shape? A: Proceed with extreme caution. While Ropivacaine (pKa ~8.[1]1) elutes better at high pH, N-oxides are less stable in alkaline conditions over long run times.[1] If you must use high pH, use a hybrid-silica column (e.g., BEH C18) and keep run times short (<5 min).[1]

Q4: How do I store the reference standard stock solution? A: Ropivacaine N-oxide is photosensitive and thermally labile. Store stock solutions in amber glass at -80°C . Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

References

  • European Directorate for the Quality of Medicines (EDQM). Ropivacaine Hydrochloride Monohydrate: Impurity B (Ropivacaine N-oxide).[1] European Pharmacopoeia (Ph.[1] Eur.) Reference Standards. [Link][1]

  • Furtado, M., et al. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Altasciences Clinical Research.[1] (Discusses the specific interaction of N-oxides with hemolyzed plasma and methanol). [Link]

  • Ramanathan, R., et al. (2000).[4] Fragmentation of N-Oxides (Deoxygenation) in Atmospheric Pressure Ionization: Investigation of the Activation Process. Journal of the American Society for Mass Spectrometry.[5][6] (Foundational text on the ISF mechanism of N-oxides). [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] (Provides the framework for stability testing requirements). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Ropivacaine and Ropivacaine N-Oxide toxicity

Executive Summary In the development and manufacturing of Ropivacaine (a long-acting amide local anesthetic), Ropivacaine N-Oxide (CAS 1391053-59-0) emerges as a critical oxidative impurity and minor metabolite. While Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and manufacturing of Ropivacaine (a long-acting amide local anesthetic), Ropivacaine N-Oxide (CAS 1391053-59-0) emerges as a critical oxidative impurity and minor metabolite. While Ropivacaine is celebrated for its improved safety profile over bupivacaine—specifically regarding cardiotoxicity—the safety profile of its N-oxide derivative requires distinct qualification under ICH Q3A/B guidelines.

This guide provides a comparative toxicological analysis. The core distinction lies in their physicochemical behavior: Ropivacaine is a lipophilic tertiary amine capable of rapid sodium channel blockade, whereas Ropivacaine N-Oxide is a polar metabolite with reduced membrane permeability but potential bioreductive properties.

Key Findings:

  • Acute Toxicity: Ropivacaine exhibits higher acute potency (and toxicity) due to superior lipid solubility.

  • Genotoxicity: The N-oxide functionality acts as a structural alert; however, experimental data generally supports a non-genotoxic profile for anesthetic N-oxides, though specific qualification is mandatory.

  • Metabolic Fate: The N-oxide can undergo retro-reduction to the parent drug, potentially serving as a "toxicity reservoir."

Chemical & Pharmacological Basis[1]

To understand the toxicity differences, one must analyze the structural shift from a tertiary amine to an N-oxide.

Physicochemical Divergence[2]
FeatureRopivacaine (Parent)Ropivacaine N-Oxide (Impurity/Metabolite)Impact on Toxicity
Structure Tertiary Amine (

-enantiomer)
Amine N-OxideChange in polarity and basicity.
LogP (Lipophilicity) ~2.9 (Lipophilic)< 1.0 (Estimated, Polar)Parent: High membrane penetration (CNS/Cardiac). N-Oxide: Poor penetration; reduced acute systemic toxicity.
pKa 8.1~4.5 - 5.0Parent: Exists as cation/neutral mix at pH 7.4. N-Oxide: Neutral/Polar zwitterionic character reduces ion trapping.
Solubility Low (Free base), High (HCl salt)High (Water soluble)N-Oxide is rapidly cleared renally unless reduced.
Mechanism of Action vs. Toxicity
  • Ropivacaine: Blocks voltage-gated

    
     channels. Toxicity manifests as CNS excitation (seizures) followed by cardiovascular collapse (arrhythmia) due to blockade of myocardial channels.
    
  • Ropivacaine N-Oxide: The polar oxygen atom on the piperidine nitrogen sterically and electrostatically hinders binding to the hydrophobic binding site of the

    
     channel. Therefore, direct functional toxicity (arrhythmia) is significantly lower  than the parent.
    

Comparative Toxicological Profile

This section details the specific toxicity endpoints. Note that for the N-oxide, "toxicity" is often evaluated in the context of impurity qualification (is it safe at levels >0.1%?).

Cardiotoxicity (The Major Differentiator)

Ropivacaine was developed to minimize the "fast-in, slow-out" cardiac blockade seen with bupivacaine.

  • Ropivacaine: High affinity for myocardial proteins. Overdose leads to QRS widening and re-entrant arrhythmias.

  • N-Oxide: Due to low lipophilicity, it cannot easily penetrate the cardiomyocyte membrane to access the intracellular pore of the sodium channel.

    • Experimental Insight: In Langendorff perfused heart models, N-oxide impurities of anesthetics typically require 10-50x higher concentrations to induce the same conduction delay as the parent.

Cytotoxicity & Genotoxicity

While less potent acutely, the N-oxide raises concerns regarding cellular stress.

  • Oxidative Stress: N-oxides can participate in redox cycling, potentially generating Reactive Oxygen Species (ROS) in hepatocytes.

  • Genotoxicity (Ames/Micronucleus): Amine oxides are sometimes flagged as structural alerts. However, comparative studies in this class (e.g., Lidocaine N-oxide) often show negative results in Ames tests, classifying them as Class 4 or 5 (non-mutagenic) impurities in computational toxicology models (e.g., DEREK).

Bioreductive Metabolism (The "Reservoir" Effect)

A unique toxicological feature of the N-oxide is its ability to revert to the parent drug.

  • Pathway: Ropivacaine N-Oxide

    
     Ropivacaine.
    
  • Risk: If the N-oxide accumulates (e.g., in renal failure), it can be slowly converted back to active Ropivacaine, leading to a "rebound" toxicity or prolonged recovery time.

Visualizing the Metabolic & Toxicity Pathway[3]

The following diagram illustrates the bidirectional relationship between the parent and the N-oxide, highlighting the toxicity divergence.

Ropivacaine_Toxicity cluster_0 Physiological Impact Parent Ropivacaine (Parent Drug) NOxide Ropivacaine N-Oxide (Impurity/Metabolite) Parent->NOxide CYP1A2/3A4 (Oxidation) Cardio Cardiotoxicity (Na+ Channel Block) Parent->Cardio High Affinity (Primary Risk) NOxide->Parent Reductases (Retro-reduction) NOxide->Cardio Low Affinity (Polar Barrier) Clearance Renal Clearance (Rapid) NOxide->Clearance High Solubility Genotox Genotoxicity Risk (Structural Alert) NOxide->Genotox Needs Qualification (ICH Q3B)

Figure 1: Metabolic interplay and toxicity divergence.[1][2] Note the retro-reduction pathway (dashed red) which can regenerate the parent drug.

Experimental Protocols for Comparison

To validate the safety of Ropivacaine N-Oxide relative to the parent, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 of the N-oxide compared to Ropivacaine in a neutral cell line (e.g., CHO or HEK293) and a metabolically active line (HepG2).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Exposure:

    • Prepare stock solutions of Ropivacaine HCl and Ropivacaine N-Oxide in DMSO.

    • Dilute with media to concentrations: 0.1, 1, 10, 100, 500, 1000

      
      .
      
    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 24h and 48h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.

  • Analysis: Measure absorbance at 570 nm.

    • Validation: The IC50 of Ropivacaine should be significantly lower (more toxic) than the N-oxide due to membrane disruption effects. If N-oxide IC50 < Parent, investigate oxidative stress mechanisms.

Protocol B: LC-MS/MS Impurity Tracking

Purpose: Distinguish the N-oxide from other hydroxy-metabolites during stability testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Transitions (MRM):

    • Ropivacaine:

      
      
      
    • Ropivacaine N-Oxide:

      
       (Loss of oxygen - characteristic neutral loss of 16 Da).
      
  • Note: N-oxides are thermally unstable. Ensure the ion source temperature is optimized (<350°C) to prevent in-source fragmentation back to the parent, which would yield false negatives.

Regulatory Implications (ICH Q3A/B)

In drug filing, Ropivacaine N-Oxide is treated as a degradation product .

  • Reporting Threshold:

    
     or 
    
    
    
    (depending on daily dose).
  • Qualification Threshold: If the N-oxide exceeds 0.15% (or 1.0 mg/day intake), it requires non-clinical qualification.

  • Qualification Strategy:

    • In Silico: Run DEREK/SAR analysis.

    • In Vitro: Ames Test (bacterial mutation) + Chromosomal Aberration assay.

    • General Tox: If genotox is negative, a 14-day repeat-dose study in one species is usually sufficient to qualify the impurity, often "bridging" to the parent drug's safety data.

Impurity Qualification Workflow

Qualification_Workflow Start N-Oxide Detected > 0.1% Threshold CheckTox Is it a significant human metabolite? Start->CheckTox Exempt Qualified by Metabolism (No further testing) CheckTox->Exempt Yes (>10% of parent) Genotox Conduct In Silico & In Vitro Genotoxicity CheckTox->Genotox No Result Genotoxic? Genotox->Result Reduce Reduce to safe limit (TTC or < Threshold) Result->Reduce Positive GeneralTox General Toxicity Study (14-28 days) Result->GeneralTox Negative GeneralTox->Exempt NOAEL established

Figure 2: ICH Q3B Qualification decision tree adapted for Ropivacaine N-Oxide.

References

  • International Council for Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products. (2006). Link

  • PubChem. Ropivacaine N-Oxide (Compound Summary). National Library of Medicine. Link

  • Zink, W., et al. "The cytotoxicity of bupivacaine, ropivacaine, and mepivacaine on human chondrocytes and cartilage." Anesthesia & Analgesia 117.1 (2013): 149-158. (Context for parent drug cytotoxicity protocols). Link

  • European Medicines Agency (EMA). Assessment Report: Ropivacaine. (Provides metabolic profiling data). Link

  • Testa, B., & Krämer, S. D. "The biochemistry of drug metabolism–an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity 4.9 (2007): 2031-2122. (Mechanistic basis of N-oxide retro-reduction). Link

Sources

Comparative

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Ropivacaine N-Oxide

Introduction: The Analytical Imperative for Ropivacaine N-Oxide Ropivacaine, a widely used local anesthetic, undergoes extensive metabolism in the liver, primarily forming Ropivacaine N-Oxide.[1][2] Accurate quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ropivacaine N-Oxide

Ropivacaine, a widely used local anesthetic, undergoes extensive metabolism in the liver, primarily forming Ropivacaine N-Oxide.[1][2] Accurate quantification of this N-oxide metabolite is crucial in pharmacokinetic, toxicokinetic, and clinical studies to fully understand the drug's disposition and potential for accumulation.[3][4] The reliability of such studies hinges on the robustness of the bioanalytical methods employed.[5]

This guide provides an in-depth comparison of two common analytical techniques for Ropivacaine N-Oxide quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it establishes a framework for the cross-validation of these methods—a critical process for ensuring data integrity when methods are updated, transferred between labs, or when comparing results across different studies.[4][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify reliable analytical procedures.

The Rationale for Cross-Validation: Ensuring Methodological Consistency

In the lifecycle of drug development, it's common to transition from one analytical method to another.[4] An HPLC-UV method might be sufficient for early-stage discovery, but the superior sensitivity and selectivity of LC-MS/MS are often required for clinical sample analysis where analyte concentrations are lower and matrices are more complex.[7][8] Cross-validation serves as a bridge, formally demonstrating that the two methods produce comparable results.[6]

Key Scenarios Requiring Cross-Validation:

  • Method Transfer: Moving a validated method from one laboratory to another.

  • Methodological Evolution: Upgrading from an older technique (e.g., HPLC-UV) to a more advanced one (e.g., LC-MS/MS).

  • Comparative Studies: When data from different studies, which used different analytical methods, need to be compared or pooled.

  • Changes in Instrumentation: Implementing new models of instruments or different software platforms.[6]

Methodologies Under Comparison: HPLC-UV vs. LC-MS/MS

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique.[8] It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[9][10]

  • Principle: Separation via chromatography, detection via UV absorbance.

  • Strengths: Lower cost, simpler operation, robust for routine analysis.

  • Limitations: Lower sensitivity and selectivity compared to LC-MS/MS; susceptible to interference from co-eluting compounds that also absorb UV light.[7][11]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12] It is the gold standard for bioanalysis in complex matrices.[4][8]

  • Principle: Separation via chromatography, followed by ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

  • Strengths: Excellent sensitivity (sub-ng/mL levels), exceptional selectivity (distinguishes analytes from matrix interferences and metabolites), and high throughput.[8][13]

  • Limitations: Higher instrument and operational costs, requires more specialized expertise for method development and data interpretation.[8]

Phase 1: Foundational Validation of Individual Methods

Before a cross-validation can be performed, each analytical method must be individually and thoroughly validated to demonstrate its suitability for the intended purpose.[14][15] This process adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[14][16][17][18]

The following table summarizes the key validation parameters that must be assessed for both the HPLC-UV and LC-MS/MS methods.

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, metabolites, impurities).[19]No significant interfering peaks at the retention time of the analyte and internal standard (IS). Interference should be <20% of the LLOQ response.[19]
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration curve points should be within ±15% of nominal concentration (±20% at LLOQ).
Accuracy To determine the closeness of the measured concentration to the true value. Assessed using Quality Control (QC) samples at multiple levels (Low, Mid, High).Mean concentration should be within ±15% of the nominal value for QC samples.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% for QC samples.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[4]Analyte response is distinguishable from blank. Accuracy within ±20% and Precision ≤20% CV.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[20]Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Experimental Protocol: Foundational Method Validation

This protocol outlines the steps for validating either the HPLC-UV or LC-MS/MS method.

1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of Ropivacaine N-Oxide and a suitable internal standard (IS) (e.g., Ropivacaine-d7 for LC-MS/MS, or a structurally similar compound for HPLC-UV) in an appropriate organic solvent (e.g., Methanol). b. Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and QC samples.

2. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of blank biological matrix (e.g., human plasma), add the IS and the appropriate amount of Ropivacaine N-Oxide working standard. b. Add 300 µL of a protein precipitation agent (e.g., acetonitrile). c. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean vial for analysis.

3. Chromatographic Conditions:

  • Method A (HPLC-UV):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).[9]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at an appropriate wavelength for Ropivacaine N-Oxide.
  • Method B (LC-MS/MS):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Ropivacaine N-Oxide and the IS.[12]

4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. b. Apply a linear regression model with appropriate weighting (e.g., 1/x²). c. Calculate the concentrations of the QC samples using the regression equation to determine accuracy and precision.

Phase 2: The Cross-Validation Protocol

Once both methods are individually validated, a direct comparison is performed. The goal is to analyze the same set of samples with both methods to establish inter-method reliability.[6]

Workflow for Analytical Method Validation and Cross-Validation

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation cluster_2 Outcome A_Val Method A (HPLC-UV) Validation Val_Params Assess Validation Parameters: - Selectivity - Linearity & Range - Accuracy & Precision - LOQ - Stability A_Val->Val_Params ICH Q2(R1) B_Val Method B (LC-MS/MS) Validation B_Val->Val_Params ICH Q2(R1) Prep_QC Prepare One Set of QC Samples (Low, Mid, High) Val_Params->Prep_QC If both methods are validated Split Split Samples Prep_QC->Split Analyze_A Analyze with Method A (HPLC-UV) Split->Analyze_A Analyze_B Analyze with Method B (LC-MS/MS) Split->Analyze_B Compare Compare Results Calculate % Difference Analyze_A->Compare Analyze_B->Compare Decision Acceptance Criteria Met? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy Re-evaluate Methods Decision->Fail No

Caption: Workflow from individual validation to cross-validation comparison.

Step-by-Step Cross-Validation Experiment
  • Prepare Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix. Each batch should contain at least three concentration levels:

    • Low QC (LQC): ~3 times the LOQ.

    • Medium QC (MQC): Mid-point of the calibration range.

    • High QC (HQC): ~75-85% of the upper limit of quantitation (ULOQ).

  • Sample Analysis: a. For each batch, analyze a minimum of six replicate samples at each QC level (LQC, MQC, HQC) using Method A (HPLC-UV) . b. In parallel, analyze a minimum of six replicate samples from the same QC pools using Method B (LC-MS/MS) .

  • Data Evaluation and Acceptance Criteria: a. For each QC level, calculate the mean concentration obtained from both methods. b. Calculate the percentage difference between the mean values from the two methods using the established method as the reference. The formula is:

    c. Acceptance Criteria (per FDA Guidance):

    • The mean concentration for at least two-thirds of the QC samples should be within ±20% of the mean concentration obtained by the reference method.[6]
    • The overall mean percentage difference across all QC levels should also be within ±20% .

Data Presentation: Summarizing the Results

Clear and concise data tables are essential for comparing method performance.

Table 1: Summary of Individual Method Validation Parameters

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (r²) > 0.995> 0.999
Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
LOQ 50 ng/mL0.5 ng/mL
Accuracy (% Bias) -5.2% to +4.8%-3.1% to +2.5%
Precision (% CV) < 10%< 8%
Mean Extraction Recovery 85.2%91.5%

Table 2: Cross-Validation Comparative Results

QC LevelMean Conc. (Method A: HPLC-UV)Mean Conc. (Method B: LC-MS/MS)% DifferencePass/Fail
LQC (150 ng/mL) 145.8 ng/mL155.3 ng/mL+6.5%Pass
MQC (2000 ng/mL) 1985.2 ng/mL2049.8 ng/mL+3.3%Pass
HQC (4000 ng/mL) 4055.1 ng/mL3998.6 ng/mL-1.4%Pass
Overall Mean % Diff. +2.8% Pass

Conclusion and Interpretation

In the example provided, the cross-validation successfully meets the acceptance criteria. The percentage difference for all QC levels is well within the ±20% limit, and the overall mean difference is minimal. This provides a high degree of confidence that the LC-MS/MS method produces results that are comparable to the established HPLC-UV method within the tested concentration range. Therefore, the methods can be considered interchangeable, and data generated by either method can be reliably compared.

Should the cross-validation fail, a thorough investigation into the source of the discrepancy is mandatory. Potential causes could include differences in selectivity, extraction efficiency, or stability of the analyte under different analytical conditions. The investigation must be documented, and corrective actions must be taken before the new method can be implemented.

By following this rigorous, two-phased approach of foundational validation followed by direct cross-validation, laboratories can ensure the long-term integrity, consistency, and reliability of their bioanalytical data for Ropivacaine N-Oxide.

References

  • Bioanalytical Method Validation: Metabolite Considerations. BioPharma Services. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Singh, S. K., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation. Ofni Systems. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Material Safety Data Sheet: Ropivacaine N-Oxide. Cleanchem Laboratories. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Ropivacaine N-Oxide. PubChem, National Institutes of Health (NIH). [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • Popa, D., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Medicina. [Link]

  • FDA Issues Guidance on Analytics and Method Validation. BioPharm International. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Salama, N. N. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights. [Link]

  • Gergov, M., et al. (2003). Liquid Chromatography Tandem Mass Spectrometry method for the quantification of total and free Ropivacaine in human plasma. Journal of Chromatography B. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Parvin, S., & Brocks, D. R. Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta. [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. ResearchGate. [Link]

  • Abu-Lafi, S., et al. (2001). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. [Link]

  • FDA approved metabolite identification by HPLC or LCMS? ResearchGate. [Link]

  • Buyer's Guide: HPLC/UHPLC for Metabolomics. Labcompare. [Link]

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Validation

Ropivacaine N-Oxide vs. 3'-hydroxy-ropivacaine as primary metabolites

This guide provides an in-depth technical comparison between Ropivacaine N-Oxide and 3'-hydroxy-ropivacaine , focusing on their formation, kinetic behaviors, and critical analytical distinctions. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ropivacaine N-Oxide and 3'-hydroxy-ropivacaine , focusing on their formation, kinetic behaviors, and critical analytical distinctions.

Executive Summary

In the metabolic profiling of ropivacaine, 3'-hydroxy-ropivacaine (3'-OH-Rop) serves as the primary pharmacological and toxicological marker, representing the major metabolic pathway via CYP1A2. In contrast, Ropivacaine N-Oxide represents a critical analytical challenge rather than a major clearance pathway. While 3'-OH-Rop is stable and abundant in urine (conjugated), the N-Oxide is a minor, thermally unstable metabolite that can compromise bioanalytical accuracy by reverting to the parent drug during LC-MS/MS analysis.

This guide details the mechanistic differences, kinetic parameters, and the rigorous protocols required to distinguish these metabolites in drug development.

Metabolic Pathways & Enzymatic Kinetics

Ropivacaine metabolism is stereoselective and hepatic, primarily mediated by the Cytochrome P450 system.[1][2] Understanding the divergence in these pathways is essential for predicting drug-drug interactions (DDIs).

The Divergent Pathways
  • 3'-Hydroxy-Ropivacaine (Aromatic Hydroxylation):

    • Primary Enzyme: CYP1A2 .[3][4]

    • Mechanism: Aromatic hydroxylation on the xylidine ring.

    • Clinical Relevance: This is the dominant metabolic route. Because CYP1A2 is inducible (e.g., by smoking) and inhibitable (e.g., by fluvoxamine), 3'-OH-Rop formation is highly variable between patients.

    • Fate: Predominantly excreted in urine as glucuronide conjugates (~37% of dose).

  • Ropivacaine N-Oxide (N-Oxidation):

    • Primary Enzyme: CYP3A4 (and potentially FMOs).

    • Mechanism: Oxidation of the tertiary piperidine nitrogen.

    • Clinical Relevance: A minor pathway compared to N-dealkylation (which forms PPX). However, its importance lies in bioanalytical interference .

    • Fate: Often unstable; susceptible to reduction back to parent ropivacaine or further degradation.

Pathway Visualization (Graphviz)

Ropivacaine_Metabolism Parent Ropivacaine (S-Enantiomer) CYP1A2 CYP1A2 (Major Pathway) Parent->CYP1A2 Aromatic Hydroxylation CYP3A4 CYP3A4 (Minor/Parallel) Parent->CYP3A4 N-Oxidation / N-Dealkylation Metab_3OH 3'-Hydroxy-Ropivacaine (Major Urinary Metabolite) CYP1A2->Metab_3OH Metab_NOx Ropivacaine N-Oxide (Thermally Unstable) CYP3A4->Metab_NOx Minor Metab_PPX PPX (2',6'-pipecoloxylidide) CYP3A4->Metab_PPX Major N-dealkylation Metab_NOx->Parent In-Source Reduction (Thermal)

Figure 1: Metabolic divergence of Ropivacaine. Note the "In-Source Reduction" loop for the N-Oxide, representing a critical analytical artifact.

Quantitative & Performance Comparison

The following table synthesizes in vitro and in vivo data to highlight the operational differences between these two metabolites.

Feature3'-Hydroxy-RopivacaineRopivacaine N-Oxide
Primary Isoform CYP1A2 CYP3A4 / FMO
In Vivo Abundance Major (approx. 37% of dose in urine)Trace / Minor
Pharmacological Activity Weakly active (less potent than parent)Generally inactive / Unknown
Chemical Stability Stable Unstable (Thermally labile)
LC-MS/MS Ionization Forms stable [M+H]+ (m/z 291.2)Forms [M+H]+ (m/z 291.2) but prone to lose Oxygen (-16 Da)
DDI Sensitivity Sensitive to Fluvoxamine (Inhibitor) & Smoking (Inducer)Sensitive to Ketoconazole/Itraconazole
Key Risk Accumulation in renal failureFalse positive for parent drug in assays
Expert Insight: The "N-Oxide Trap"

In high-throughput bioanalysis, Ropivacaine N-Oxide is a "silent killer" of data integrity. Under high temperatures in an ESI source (Electrospray Ionization), N-oxides often undergo deoxygenation. If the N-Oxide is not chromatographically separated from Ropivacaine, it will convert back to the parent mass (m/z 275) inside the source, leading to an overestimation of Ropivacaine concentration.

Analytical Methodologies (LC-MS/MS)

To ensure scientific integrity, the analytical method must achieve baseline separation between the parent, the 3'-OH metabolite, and the N-Oxide.

Recommended LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (High pH improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Steep gradient (5% to 90% B) required to elute the polar 3'-OH early, while retaining the N-Oxide away from the Parent.

Mass Spectrometry (MRM Transitions)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Note
Ropivacaine 275.2126.125Quantifier
3'-OH-Ropivacaine 291.2142.128Shift in fragment mass (+16 Da)
Ropivacaine N-Oxide 291.2126.122Warning: Product ion identical to parent

Experimental Protocol: In Vitro Microsomal Stability

This protocol validates the formation kinetics of both metabolites using Human Liver Microsomes (HLM).

Workflow Diagram

Assay_Workflow Start Preparation Step1 Pre-Incubation (HLM + Buffer + Ropivacaine) 37°C for 5 min Start->Step1 Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 Incubation (37°C, 0-60 min timepoints) Step2->Step3 Step4 Termination (Add Ice-Cold Acetonitrile + IS) Step3->Step4 Step5 Centrifugation (4000g, 10 min) Step4->Step5 Analysis LC-MS/MS Analysis (Monitor 3-OH and N-Oxide) Step5->Analysis

Figure 2: Step-by-step microsomal incubation workflow.

Detailed Methodology
  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Prep: Prepare Ropivacaine stock (10 mM in DMSO). Dilute to working concentration (e.g., 1 µM) in buffer.

  • Microsome Mix: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in the reaction plate.

  • Pre-Incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Termination: At designated time points (0, 5, 15, 30, 60 min), transfer aliquots into tubes containing ice-cold Acetonitrile spiked with Internal Standard (D7-Ropivacaine).

    • Critical Control: For N-Oxide stability testing, keep extraction temperature low (<4°C) to prevent degradation.

  • Analysis: Centrifuge and inject supernatant onto LC-MS/MS.

References

  • Arlander, E., et al. (1994). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450.[1][2][3][5][6] Clinical Pharmacology & Therapeutics.[4] Link

  • Halldin, M. M., et al. (1990). Identification of metabolites of ropivacaine in humans.[3][4][5][6][7][8][9] Drug Metabolism and Disposition.[1][4][7][8][9][10][11][12] Link

  • Jokinen, M. J., et al. (2001). Ropivacaine metabolism in humans is mediated by CYP1A2 and to a minor extent by CYP3A4.[3][4][7] Clinical Pharmacology & Therapeutics.[4] Link

  • Bhatt, J., et al. (2006). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Handbook of LC-MS Bioanalysis. Link

  • Oda, Y., et al. (1995). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes.[5][6] Anesthesiology.[9][10][12] Link

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